molecular formula C6H5ClN4 B3078810 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1055057-37-8

7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3078810
CAS No.: 1055057-37-8
M. Wt: 168.58 g/mol
InChI Key: OZSZTAKPQQPQMF-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-11-5(4)6(7)10-3/h2H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZTAKPQQPQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634959
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055057-37-8
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 7-Chloro-pyrazolo[4,3-d]pyrimidine Scaffold: Structure, Synthesis, and Application in Drug Discovery

Introduction: The Pyrazolo[4,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine fused heterocyclic system represents a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structure is isomeric with the purine core of adenine, allowing molecules based on this scaffold to act as ATP-competitive inhibitors by mimicking the binding interactions of ATP within the kinase hinge region.[1] This bioisosteric relationship has designated the pyrazolo[4,3-d]pyrimidine as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

While this guide is centered on the chemical class exemplified by 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine, it is important to note that specific public domain data for this exact substituted compound is scarce. Therefore, this whitepaper will provide a comprehensive technical overview of the broader 7-chloro-pyrazolo[4,3-d]pyrimidine scaffold. We will delve into the fundamental properties, synthesis, and critical applications of close structural analogs, offering field-proven insights for researchers, scientists, and drug development professionals. The principles and protocols discussed herein are directly applicable to the synthesis and study of novel derivatives, including the title compound.

Part 1: Structural and Physicochemical Properties

The defining features of the 7-chloro-pyrazolo[4,3-d]pyrimidine core are the fused pyrazole and pyrimidine rings. The chlorine atom at the C7 position is a key functional handle; it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a primary route for molecular diversification in drug discovery campaigns. The nitrogen atoms in the ring system, particularly at positions N1, N2, N6, and N8 (standard purine numbering), act as hydrogen bond acceptors and donors, which are crucial for anchoring the molecule within the ATP binding pocket of kinases.

Below is the core structure of a 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a representative and well-documented analog.

Caption: Structure of 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Physicochemical Data for Analogs

Quantitative data for specific derivatives is crucial for drug development, influencing properties like solubility, permeability, and metabolic stability. The following table summarizes key properties for the representative analog, 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 923282-39-7).[2]

PropertyValueSource
Molecular Formula C₆H₅ClN₄[2]
Molecular Weight 168.59 g/mol [3]
Physical Form Pale-yellow to Yellow-brown Solid
Purity ~97%
Storage Temperature 2-8°C, Inert atmosphere
InChIKey SNAXHGFEBGMQMG-UHFFFAOYSA-N[2]
Monoisotopic Mass 168.02028 Da[2]
Predicted XlogP 0.9[2]

Part 2: General Synthesis Protocol

The synthesis of 7-chloro-pyrazolo[4,3-d]pyrimidines is a well-established process in organic chemistry, typically involving the construction of the fused ring system from a substituted pyrazole precursor. The following protocol outlines a common and reliable method.

Workflow for Synthesis

Caption: General synthetic workflow for 7-chloro-pyrazolo[4,3-d]pyrimidines.

Detailed Step-by-Step Methodology

This protocol is adapted from established syntheses of related pyrazolopyrimidines.[4][5]

Step 1: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one intermediate

  • Reactants & Reagents:

    • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent)

    • Formamide (used as solvent and reactant)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

    • Add an excess of formamide (e.g., 10-20 mL per gram of starting material).

    • Heat the reaction mixture to reflux (approximately 180-200°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. The product often precipitates upon cooling.

    • Pour the cooled mixture into ice-water and stir.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual formamide.

    • Dry the solid under vacuum to yield the 1,5-dihydro-pyrazolo[4,3-d]pyrimidin-7-one intermediate.

  • Causality and Insights:

    • Why Formamide? Formamide serves a dual role. It is a high-boiling polar solvent suitable for the reaction temperature, and it also serves as the source of the C7-N8-C4 fragment of the pyrimidine ring, cyclizing with the amino and nitrile groups of the pyrazole starting material.

    • Self-Validation: The formation of a solid precipitate upon cooling and addition to water is a strong indicator of successful cyclization, as the product is typically much less soluble than the starting materials. The identity and purity should be confirmed by NMR and Mass Spectrometry.

Step 2: Chlorination to yield 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • Reactants & Reagents:

    • 1,5-Dihydro-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (used as solvent and chlorinating agent)

    • (Optional) A catalytic amount of a tertiary amine base like N,N-dimethylaniline.

  • Procedure:

    • Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolo[4,3-d]pyrimidin-7-one intermediate.

    • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

    • If used, add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice in a separate beaker. This is a highly exothermic step.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~7-8.

    • The product will precipitate out of the solution. If it oils out, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

    • Collect the solid by filtration or, if extracted, dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the final 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.[6]

  • Causality and Insights:

    • Why POCl₃? Phosphorus oxychloride is a standard and highly effective reagent for converting heterocyclic ketones (or their tautomeric enols) into their corresponding chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

    • Self-Validation: The successful conversion is marked by a distinct change in the product's TLC mobility and solubility characteristics. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation of the chlorine atom and the correct molecular weight.[5][6]

Part 3: Application in Kinase Inhibitor Drug Discovery

The primary application for the 7-chloro-pyrazolo[4,3-d]pyrimidine scaffold is in the development of protein kinase inhibitors for diseases such as cancer.[1][7]

Mechanism of Action: An ATP Mimic

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many kinase inhibitors are designed to occupy the ATP-binding site, preventing this phosphorylation event. The pyrazolo[4,3-d]pyrimidine core is a bioisostere of the adenine portion of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[8]

cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (e.g., Leu, Ala, Val) inhibitor Pyrazolo[4,3-d]pyrimidine Scaffold inhibitor->hinge Key H-Bonds atp ATP atp->hinge Normal Binding caption Inhibitor competitively blocks ATP binding via H-bonds to the kinase hinge region.

Caption: Competitive inhibition of ATP binding by a pyrazolopyrimidine scaffold.

The chlorine atom at the C7 position is generally not involved in the primary hinge-binding interactions. Instead, it serves as a crucial attachment point for introducing larger, more complex side chains. These side chains are designed to extend into other regions of the ATP pocket, such as the solvent-exposed region or a deeper hydrophobic pocket, to confer potency and selectivity for the target kinase over other kinases in the human kinome.[8][9]

Therapeutic Targets

Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine and related pyrazolopyrimidine scaffolds have shown potent activity against a range of clinically relevant kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often mutated or overexpressed in various cancers.[7][11]

  • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies. The FDA-approved drug ibrutinib features a pyrazolo[3,4-d]pyrimidine core.[1][4]

The strategic modification of the 7-chloro-pyrazolo[4,3-d]pyrimidine scaffold through SNAr chemistry allows for the creation of large libraries of compounds that can be screened against panels of kinases to identify novel and selective inhibitors.

Conclusion

The 7-chloro-pyrazolo[4,3-d]pyrimidine core is a powerful and versatile scaffold for the development of kinase inhibitors. Its structural similarity to adenine allows for effective and competitive binding in the ATP pocket of a wide range of kinases. The C7-chloro group provides a reliable synthetic handle for introducing chemical diversity, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While specific data on the 5-methyl substituted derivative is limited, the well-established chemistry and biological significance of the parent scaffold provide a robust foundation for future research and drug discovery efforts targeting this important class of molecules.

References

  • Title: Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors.
  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing Source: RSC Publishing URL:

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications Source: ACS Publications URL
  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing Source: RSC Publishing URL
  • Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar Source: Semantic Scholar URL
  • Title: 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 7-chloro-1-methyl-1h-pyrazolo[4,3-d]pyrimidine - PubChemLite Source: PubChemLite URL
  • Title: 4-Chloro-6-(chloromethyl)
  • Title: 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine - MilliporeSigma Source: MilliporeSigma URL
  • Title: Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Taylor & Francis Source: Taylor & Francis URL
  • Title: 4-Chloro-6-(chloromethyl)
  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - RSC Publishing Source: RSC Publishing URL:

Sources

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors has positioned heterocyclic scaffolds as the bedrock of modern drug discovery. Among these, the pyrazolopyrimidine core, a bioisostere of the natural kinase substrate adenosine triphosphate (ATP), has emerged as a "privileged" structure. This guide provides a comprehensive technical overview of the role of the pyrazolo[4,3-d]pyrimidine scaffold in kinase inhibitor design. Due to a scarcity of specific public-domain data on 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine, this document will first delve into the rich history and extensive application of the isomeric pyrazolo[3,4-d]pyrimidine scaffold as a paradigm of successful kinase inhibitor development. It will then explore the emerging potential of the pyrazolo[4,3-d]pyrimidine core, contextualizing the strategic importance of substituents, such as the 7-chloro and 5-methyl groups, in achieving desired potency and selectivity. This guide will furnish researchers with the foundational knowledge, synthetic strategies, and key experimental protocols to effectively leverage this promising scaffold in their own discovery programs.

The Pyrazolopyrimidine Core: An Adenine Mimic at the Heart of Kinase Inhibition

The pyrazolopyrimidine bicycle is a fused heterocyclic system that bears a strong structural resemblance to the purine core of adenine.[1] This bioisosteric relationship is the cornerstone of its utility in kinase inhibitor design.[2] Kinases, a vast family of enzymes that catalyze the phosphorylation of substrate proteins, all possess a highly conserved ATP-binding pocket. The pyrazolopyrimidine scaffold can effectively occupy this pocket, mimicking the hydrogen bonding interactions of the adenine ring with the kinase "hinge" region, a critical anchor point for ATP and competitive inhibitors.[3] This inherent binding capability makes it an exceptional starting point for the development of potent kinase inhibitors.

The versatility of the pyrazolopyrimidine core is further enhanced by the numerous positions available for chemical modification. By strategically introducing various substituents, medicinal chemists can fine-tune the molecule's properties to achieve:

  • Enhanced Potency: Through additional interactions with specific residues within and around the ATP-binding site.

  • Improved Selectivity: By exploiting subtle differences in the topology of the ATP pockets across the kinome.

  • Favorable Pharmacokinetic Properties: Modifying solubility, metabolic stability, and cell permeability.

The isomeric form of the pyrazolopyrimidine core dictates the spatial orientation of the nitrogen atoms and, consequently, the geometry of potential hydrogen bond donors and acceptors. This guide will focus on two key isomers: the extensively validated pyrazolo[3,4-d]pyrimidine and the emerging pyrazolo[4,3-d]pyrimidine.

The Paradigm of Success: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most successful frameworks in the history of kinase inhibitor development.[4] Its derivatives have been investigated as inhibitors of a wide array of kinases, leading to several approved drugs and numerous clinical candidates for the treatment of cancers and autoimmune diseases.[3][5]

Key Kinase Targets and Therapeutic Applications

Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated potent inhibitory activity against numerous kinase families:

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a landmark covalent BTK inhibitor built on a pyrazolo[3,4-d]pyrimidine scaffold, has revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[6]

  • Epidermal Growth Factor Receptor (EGFR): This scaffold has been extensively used to develop inhibitors of EGFR, a key driver in many solid tumors. Modifications on the core have yielded compounds with potent activity against both wild-type and mutant forms of EGFR.[7][8]

  • Cyclin-Dependent Kinases (CDKs): The structural similarity to purines makes this scaffold an ideal starting point for designing inhibitors of CDKs, which are central regulators of the cell cycle.[9][10]

  • Janus Kinases (JAKs): Ruxolitinib, which contains a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole, is a potent JAK1/2 inhibitor, highlighting the utility of related pyrazole-fused heterocycles.[11]

  • Other Kinases: The pyrazolo[3,4-d]pyrimidine scaffold has also been employed to target Src kinase, RET kinase, and phosphoinositide 3-kinases (PI3Ks), among others.[12][13]

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A common and versatile method for constructing the pyrazolo[3,4-d]pyrimidine core begins with a substituted pyrazole. The key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile building block for further derivatization.

Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [14]

  • Step 1: Pyrazole Formation: Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine in ethanol at 80°C to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

  • Step 2: Pyrimidine Ring Formation: The resulting pyrazole is heated with formamide at 190°C to construct the pyrimidinone ring, affording 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

  • Step 3: Chlorination: The pyrimidinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) at reflux (approximately 106°C) to yield the target compound, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The chloro-substituent at the 4-position is highly reactive and amenable to nucleophilic substitution, allowing for the introduction of various side chains.

Workflow: Synthesis of 4-Chloropyrazolo[3,4-d]pyrimidine Core

G A Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine B Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate A->B Cyclization (Ethanol, 80°C) C 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one B->C Pyrimidine formation (Formamide, 190°C) D 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine C->D Chlorination (POCl3, reflux)

Caption: General synthetic route to the 4-chloropyrazolo[3,4-d]pyrimidine core.

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrazolo[3,4-d]pyrimidine inhibitors has generated a wealth of SAR data. The following table summarizes the inhibitory activities of selected derivatives against key kinase targets.

Compound IDScaffoldR1R4Kinase TargetIC50 (nM)Reference
Cpd. 1 Pyrazolo[3,4-d]pyrimidinePhenyl4-Phenoxy-anilineEGFR34[15]
Cpd. 2 Pyrazolo[3,4-d]pyrimidinePhenyl(4-Imidazol-1-yl)anilineEGFR54[15]
Ibrutinib Pyrazolo[3,4-d]pyrimidineH(4-Phenoxyphenyl)aminoBTK0.5[3]
Cpd. 14 Pyrazolo[3,4-d]pyrimidinePhenylGlycyl-thioglycosideCDK257[9][16]
Cpd. 15 Pyrazolo[3,4-d]pyrimidinePhenylGlycyl-thioglycosideCDK2119[9][16]

Table 1: Inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives.

These data illustrate how modifications at the R1 and R4 positions can significantly impact potency and selectivity. The R4 position, in particular, is crucial for extending out of the adenine pocket towards more variable regions of the kinase, allowing for the fine-tuning of selectivity.

The Emerging Contender: The Pyrazolo[4,3-d]pyrimidine Scaffold

While less explored than its [3,4-d] isomer, the pyrazolo[4,3-d]pyrimidine scaffold is gaining traction as a valuable core for kinase inhibitors. The different arrangement of nitrogen atoms offers a distinct hydrogen bonding pattern and vector space for substituent placement, potentially enabling the targeting of different kinases or achieving unique selectivity profiles.

Targeting Cyclin-Dependent Kinases (CDKs)

A notable application of the pyrazolo[4,3-d]pyrimidine core has been in the development of CDK inhibitors. CDKs are critical for cell cycle progression, and their dysregulation is a hallmark of cancer.[17] The Cyclin E/CDK2 complex, for instance, is essential for the G1/S transition, making it an attractive target for anticancer therapies.[7][12]

Recent studies have described 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as potent and selective inhibitors of CDK2, CDK5, and CDK9.[18] These compounds have demonstrated significant antiproliferative activity in various cancer cell lines, including non-Hodgkin lymphoma.

Compound IDScaffoldR3R5R7Kinase TargetIC50 (nM)Reference
4.35 Pyrazolo[4,3-d]pyrimidineIsopropylVaried[4-(2-pyridyl)benzyl]aminoCDK2~21[18]
24 Pyrazolo[4,3-d]pyrimidineCyclobutyl(2-amino-1-ethyl)thio[4-(pyrazol-1-yl)benzyl]aminoCDK2<100[19]

Table 2: Inhibitory activities of representative pyrazolo[4,3-d]pyrimidine derivatives against CDK2.

The Strategic Role of 7-Chloro-5-methyl Substitution
  • 7-Chloro Group: The chlorine atom at the 7-position is a key functional handle. Similar to the 4-chloro group in the [3,4-d] isomer, it activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of amine, ether, or thioether side chains. This R7 substituent typically projects towards the solvent-exposed region of the ATP pocket, providing a critical vector for modulating selectivity and physicochemical properties.

  • 5-Methyl Group: A methyl group at the 5-position can serve multiple purposes. It can fill a small hydrophobic pocket within the kinase active site, potentially increasing binding affinity. Furthermore, it can influence the conformation of adjacent substituents, locking them into a more favorable binding pose. In some cases, a methyl group can also block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.

Proposed Synthesis of the this compound Core

A plausible synthetic route to the target scaffold would likely start from a suitably substituted pyrazole precursor, followed by cyclization to form the pyrimidine ring, and subsequent chlorination.

Workflow: Proposed Synthesis of this compound

G A Substituted Pyrazole Precursor B 5-Methyl-1H-pyrazolo[4,3-d] -pyrimidin-7(6H)-one A->B Pyrimidine Ring Formation (e.g., with urea or formamide) C 7-Chloro-5-methyl-1H- pyrazolo[4,3-d]pyrimidine B->C Chlorination (e.g., POCl3)

Caption: A conceptual synthetic pathway to the target scaffold.

Key Signaling Pathways Targeted by Pyrazolopyrimidine Inhibitors

Understanding the biological context in which these inhibitors function is critical for their rational design and application. Below are simplified diagrams of key signaling pathways that are modulated by pyrazolopyrimidine-based kinase inhibitors.

EGFR Signaling Pathway

The EGFR pathway is a primary driver of cell proliferation and survival.[20] Its aberrant activation is common in many cancers.

Diagram: Simplified EGFR Signaling Cascade

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyrazolopyrimidine derivative.

B-Cell Receptor (BCR) Signaling via BTK

BCR signaling is essential for the survival and proliferation of B-cells.[21] BTK is a critical node in this pathway, and its inhibition is highly effective in treating B-cell malignancies.[2]

Diagram: Simplified BCR-BTK Signaling Cascade

BCR_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates Calcium Ca²⁺ Mobilization PLCy2->Calcium Proliferation B-Cell Proliferation & Survival Calcium->Proliferation Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK Covalently Inhibits

Caption: Ibrutinib-mediated inhibition of the BCR signaling pathway.

Cell Cycle Regulation by CDK2

The CDK2/Cyclin E complex drives the cell through the G1/S checkpoint by phosphorylating key substrates like the Retinoblastoma protein (Rb).[22]

Diagram: Simplified CDK2 Cell Cycle Regulation

CDK2_Pathway CyclinE_CDK2 Cyclin E / CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor Pyrazolo[4,3-d]pyrimidine CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Blocks ATP Binding

Caption: Inhibition of CDK2-mediated cell cycle progression.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of novel kinase inhibitors requires robust and reproducible biochemical assays. Below is a generalized protocol for a luminescence-based kinase assay, which is a common method for determining inhibitor potency (IC50).

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) [13][23][24][25][26]

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation reaction. A luciferase enzyme uses the remaining ATP to produce a luminescent signal, which is inversely proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Specific substrate (peptide or protein)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • ATP solution (at a concentration near the Km for the kinase, if known)

  • Test compounds (e.g., pyrazolopyrimidine derivatives) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®, Promega)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include wells with DMSO only for 'no inhibition' (100% activity) controls and wells without enzyme for 'full inhibition' (0% activity) controls.

  • Enzyme Addition: Prepare a solution of the kinase in kinase reaction buffer. Add the kinase solution to all wells except the 'full inhibition' controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a solution of the substrate and ATP in kinase reaction buffer. Initiate the kinase reaction by adding this solution to all wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for the DMSO controls).

  • Signal Detection: Equilibrate the luminescent kinase assay reagent to room temperature. Add a volume of the reagent equal to the volume in the assay wells.

  • Signal Stabilization: Mix the plate and incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the 'no inhibition' and 'full inhibition' controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Directions

The pyrazolopyrimidine scaffold, in both its [3,4-d] and [4,3-d] isomeric forms, remains a cornerstone of kinase inhibitor discovery. The unparalleled success of the pyrazolo[3,4-d]pyrimidine core, exemplified by drugs like ibrutinib, provides a rich blueprint for structure-based design. The pyrazolo[4,3-d]pyrimidine scaffold, while less mature in its development, presents exciting new opportunities for achieving novel selectivity profiles and targeting kinases that have been challenging to inhibit.

For a molecule like this compound, the path forward is clear. The 7-chloro position provides a versatile anchor point for building out selectivity, while the 5-methyl group offers a tool for fine-tuning potency and pharmacokinetics. Future research should focus on the synthesis of libraries based on this core and screening them against a broad panel of kinases. In-depth structural biology studies, including co-crystallization of inhibitors with their target kinases, will be invaluable for elucidating binding modes and guiding the next generation of inhibitor design. As our understanding of the kinome deepens, the strategic deployment of privileged scaffolds like pyrazolo[4,3-d]pyrimidine will undoubtedly continue to yield novel and effective therapies for a multitude of human diseases.

References

  • Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts. PMC. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. PubChem. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][20][27]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers. [Link]

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  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][20][27]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. PMC. [Link]

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Whitepaper: The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Bioisostere of Purine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic replacement of chemical moieties to enhance potency, selectivity, and pharmacokinetic properties is a cornerstone of rational drug design. This is the principle of bioisosterism. Among the most successful examples is the use of the pyrazolo[4,3-d]pyrimidine scaffold as a bioisostere for the naturally ubiquitous purine ring system. Due to its structural and electronic mimicry of adenine, this scaffold has proven to be a "privileged" structure, capable of interacting with a wide array of biological targets, particularly ATP-binding sites within kinases. This technical guide provides an in-depth analysis of the pyrazolo[4,3-d]pyrimidine core, contrasting its structure and properties with purines, showcasing its successful application in marketed drugs and clinical candidates, and providing validated experimental workflows for its evaluation.

The Principle of Bioisosterism: A Structural and Electronic Comparison

Bioisosteres are functional groups or molecules that have chemical and physical similarities, which in turn produce broadly similar biological properties. The pyrazolo[4,3-d]pyrimidine scaffold is a classic non-classical bioisostere of the purine nucleus, which is fundamental to life as the core of adenosine triphosphate (ATP), signaling molecules like cyclic AMP, and DNA/RNA bases.

The primary structural difference lies in the arrangement of nitrogen atoms within the fused five-membered ring. In a purine, the sequence is N7-C8-N9. In the pyrazolo[4,3-d]pyrimidine scaffold, this is altered to C7-N8-N9. This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, often leading to improved drug-like properties.[1][2][3]

Caption: Core structural comparison of Purine and Pyrazolo[4,3-d]pyrimidine.

Key Physicochemical Consequences of the Isosteric Swap:

  • Hydrogen Bonding: The relocation of N7 to the N8 position alters the primary hydrogen bond donor/acceptor vector presented to a target protein. This can be exploited to achieve novel binding interactions or enhance selectivity.

  • Dipole Moment: The change in nitrogen positioning modifies the overall dipole moment of the heterocyclic system, which can influence solubility and permeability.

  • Metabolic Stability: Purine rings are susceptible to enzymatic oxidation, particularly by xanthine oxidase. The pyrazolo[4,3-d]pyrimidine core often exhibits greater metabolic stability, leading to improved pharmacokinetic profiles.

  • Synthetic Tractability: The synthesis of this scaffold is well-established, allowing for diverse and targeted substitutions at multiple positions to build out structure-activity relationships (SAR).[4][5][6]

PropertyPurine (Adenine)Pyrazolo[4,3-d]pyrimidine (unsubstituted)Rationale for Difference
Hydrogen Bond Donors 2 (N9-H, exocyclic amine)1-2 (N1-H, N8-H depending on tautomer)Tautomeric forms and positioning of ring nitrogens alter donor sites.
Hydrogen Bond Acceptors 4 (N1, N3, N7)4 (N2, N4, N5, N7)The number of acceptor sites is similar, but their spatial orientation is distinct.
pKa (basic) ~3.6 (N1)Varies with substitutionThe electron density distribution is altered, affecting the basicity of ring nitrogens.
Metabolic Profile Substrate for enzymes like xanthine oxidaseGenerally more resistant to oxidative metabolismThe C-N bond arrangement is less susceptible to certain enzymatic transformations.

Medicinal Chemistry Applications: From Bench to Bedside

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold is demonstrated by its presence in drugs targeting a wide range of diseases, from erectile dysfunction to cancer and autoimmune disorders.

Case Study 1: Phosphodiesterase 5 (PDE5) Inhibition

Perhaps the most famous example is Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[8][9] The pyrazolo[4,3-d]pyrimidin-7-one core of Sildenafil was designed to mimic the purine ring of the natural substrate, cGMP, allowing it to fit snugly into the enzyme's active site.[7]

Case Study 2: Kinase Inhibition

The structural similarity of the pyrazolo[4,3-d]pyrimidine scaffold to the adenine portion of ATP makes it an ideal "hinge-binder" for protein kinases. Kinase inhibitors based on this scaffold can function as ATP-competitive inhibitors, blocking the signaling cascades that drive diseases like cancer.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in B-cell malignancies.[10] Several BTK inhibitors utilize a pyrazolo[3,4-d]pyrimidine core (a close isomer) to achieve potent and often irreversible inhibition by forming a covalent bond with a cysteine residue (Cys481) in the active site.[10][11] This approach has led to highly successful drugs for treating chronic lymphocytic leukemia and other lymphomas.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK P BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK P PLCg2 PLCγ2 BTK->PLCg2 P IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Pyrazolo-pyrimidine BTK Inhibitor Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing BTK's role.

Cyclin-Dependent Kinase (CDK) Inhibition: Uncontrolled cell division is a hallmark of cancer, and CDKs are the key engines of the cell cycle. The purine-based inhibitor Roscovitine was an early CDK inhibitor. Subsequently, bioisosteric replacement of its purine core with a pyrazolo[4,3-d]pyrimidine scaffold led to new compounds with potent CDK2 inhibitory activity and significant antiproliferative effects.[12][13] An X-ray crystal structure confirmed that the pyrazolo[4,3-d]pyrimidine bioisostere binds to CDK2 in a mode highly similar to that of roscovitine.[12][13]

Summary of Biological Activity

The table below summarizes the activity of representative compounds featuring the pyrazolo-pyrimidine scaffold against various targets.

Compound ClassTargetExample IC₅₀Reference(s)
Pyrazolo[4,3-d]pyrimidin-7-onePDE5Sildenafil: 3.5-4.0 nM[8]
Pyrazolo[4,3-d]pyrimidineCDK2Compound 7: 0.05 µM[12]
Pyrazolo[3,4-d]pyrimidineBTKCompound 6b: 1.2 nM
Pyrazolo[4,3-d]pyrimidineAnti-inflammatory (NO)Compound 4e: 2.64 µM[5]
Pyrazolo[4,3-d]pyrimidineAdenosine A₃ ReceptorCompound 25: Kᵢ = 0.027 nM[14]

Experimental Evaluation Workflow

Developing a novel compound based on the pyrazolo[4,3-d]pyrimidine scaffold requires a robust, self-validating experimental cascade to assess its potency, selectivity, and cellular effects.

start Design & Synthesis of Pyrazolo[4,3-d]pyrimidine Library biochem Primary Screen: Biochemical Assay (e.g., Kinase Inhibition) start->biochem dose Dose-Response & IC50 Determination biochem->dose selectivity Selectivity Profiling (Kinase Panel Screen) dose->selectivity cell_prolif Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT) dose->cell_prolif adme In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) selectivity->adme target_engage Target Engagement Assay (e.g., Western Blot for phospho-protein) cell_prolif->target_engage target_engage->adme in_vivo In Vivo Efficacy Studies (Xenograft Model) adme->in_vivo

Caption: Typical drug discovery workflow for a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol describes a method to determine the IC₅₀ of a test compound against a specific protein kinase.

A. Principle: The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, leading to a decrease in the luminescent signal.

B. Materials:

  • Purified recombinant kinase (e.g., BTK, CDK2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

C. Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate solution in Assay Buffer. Prepare a 2X ATP solution in Assay Buffer. Add 5 µL of the kinase/substrate solution to each well. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

D. Data Analysis & Validation:

  • Controls: The "no inhibitor" control represents 0% inhibition, while the "no enzyme" control represents 100% inhibition.

  • Calculation: Normalize the data using the controls. Plot the percent inhibition against the logarithm of the compound concentration.

  • IC₅₀ Determination: Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol assesses the effect of a test compound on the viability and proliferation of cancer cells.[15][16][17]

A. Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) uses a tetrazolium compound that is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

B. Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[17]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • CellTiter 96® AQueous One Solution Reagent (Promega)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (490 nm absorbance)

C. Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include "vehicle control" (DMSO in medium) wells.

  • Incubation: Incubate the plate for a further 72 hours (or desired time point).

  • Signal Development: Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

D. Data Analysis & Validation:

  • Controls: The vehicle control wells represent 100% cell viability. Wells with medium only (no cells) are used for background subtraction.

  • Calculation: After subtracting the background, express the absorbance of treated wells as a percentage of the vehicle control.

  • GI₅₀/IC₅₀ Determination: Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the concentration that causes 50% inhibition of growth (GI₅₀) or viability (IC₅₀).

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold is a testament to the power of bioisosterism in modern drug design. Its ability to mimic the purine core has provided a robust and versatile platform for developing highly potent and selective inhibitors for a multitude of targets. From kinase and phosphodiesterase inhibition to modulating adenosine receptors, this "privileged" scaffold has consistently yielded successful clinical candidates and marketed drugs.[14][18][19][20] The continued exploration of novel substitution patterns and the application of advanced screening technologies will undoubtedly uncover new therapeutic applications for this remarkable heterocyclic system, further cementing its role as a cornerstone of medicinal chemistry.

References

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The Pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Guide to High-Affinity Binding with PDE5 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the binding affinity of pyrazolo[4,3-d]pyrimidine analogs to phosphodiesterase-5 (PDE5) receptors. We will delve into the molecular interactions that govern this binding, detail the structure-activity relationships that drive potency, and provide field-proven experimental protocols for accurately assessing these interactions.

Introduction: The Significance of PDE5 and the Pyrazolo[4,3-d]pyrimidine Core

Phosphodiesterase type 5 (PDE5) is a critical enzyme in various physiological processes, primarily through its role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2][3] By specifically hydrolyzing cGMP to the inactive 5'-GMP, PDE5 modulates signaling pathways that control vascular tone, smooth muscle relaxation, and neuronal signaling.[1][2] Consequently, inhibitors of PDE5 have become important therapeutic agents, most notably for the treatment of erectile dysfunction and pulmonary hypertension.[2][3]

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent PDE5 inhibitors, including the well-known drug sildenafil. Its rigid, bicyclic nature provides an excellent framework for presenting key pharmacophoric features to the PDE5 active site. Understanding how modifications to this core influence binding affinity is paramount for the rational design of new, more potent, and selective PDE5 inhibitors.[4][5][6][7]

The Molecular Basis of Binding: Key Interactions in the PDE5 Active Site

The catalytic domain of PDE5 forms a deep pocket where cGMP and inhibitors bind.[8][9] The binding of pyrazolo[4,3-d]pyrimidine analogs is a competitive process, where the inhibitor occupies the same site as the natural substrate, cGMP.[8][10] The affinity and specificity of these inhibitors are dictated by a series of interactions with key amino acid residues within this active site.

While the exact conformation can vary, several residues are consistently implicated in the binding of pyrazolo[4,3-d]pyrimidine-based inhibitors like sildenafil and vardenafil:

  • Hydrogen Bonding: Key hydrogen bonds often form with residues such as Gln817.[3]

  • Hydrophobic/π-π Stacking Interactions: Aromatic residues like Tyr612, Phe786, and Phe820 create a hydrophobic environment that accommodates the inhibitor's ring systems through favorable π-π stacking interactions.[3][11]

  • Metal Ion Coordination: The PDE5 active site contains divalent metal ions, typically zinc and magnesium, which are crucial for the catalytic hydrolysis of cGMP.[8] Inhibitors can interact with these metal ions, further anchoring them within the active site. Interestingly, the binding of vardenafil has been shown to cause the loss of these divalent metal ions, a conformational change that may contribute to its high potency.[12][13]

The flexibility of certain regions, such as the H-loop (residues 661-676), also plays a significant role in accommodating different inhibitors and can influence their relative potencies.[12][13][14]

Structure-Activity Relationships (SAR) of Pyrazolo[4,3-d]pyrimidine Analogs

The potency of pyrazolo[4,3-d]pyrimidine analogs as PDE5 inhibitors is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the binding affinities of some well-known pyrazolo[4,3-d]pyrimidine-based and other PDE5 inhibitors, illustrating the impact of these structural modifications.

CompoundCore StructureKey SubstitutionsPDE5 Affinity (IC50/Ki)Reference
SildenafilPyrazolo[4,3-d]pyrimidine5'-ethoxyphenyl, N-methylpiperazine3.7 ± 1.4 nM (IC50)[10][15]
VardenafilImidazotriazinone5'-ethoxyphenyl, ethylpiperazine0.091 ± 0.031 nM (IC50)[10][15]
Tadalafilβ-carbolineMethylenedioxyphenyl1.8 ± 0.40 nM (IC50)[10][15]
Compound 5Pyrazolopyrimidinone(undisclosed)More potent than sildenafil[4]
Compound 11jPyrazolo[3,4-d]pyrimidineQuinoline1.57 nM (IC50)[16]
Compound 4cPolycyclic pyrazolo[3,4-d]pyrimidineC-3 benzyl, N-2 methyl75 nM (IC50)[17]

Key SAR Insights:

  • The 5'-Substituent: Modifications at the 5'-position of the pyrazolo[4,3-d]pyrimidine ring, which typically projects into a hydrophobic pocket, are critical for high affinity. The ethoxyphenyl group in sildenafil and vardenafil is a classic example of an optimal substituent for this position.

  • The Sulfonylpiperazine Moiety: The sulfonated piperazine group plays a crucial role in interacting with the solvent-exposed region of the active site and contributes significantly to both potency and solubility.

  • Selectivity: Achieving selectivity for PDE5 over other PDE isoforms, particularly PDE6 (found in the retina) and PDE11, is a major goal in drug design to minimize side effects.[9] For instance, some novel pyrazolopyrimidinone derivatives have demonstrated 20-fold selectivity for PDE5 over PDE6.[4]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is fundamental to SAR studies. The radioligand binding assay is a gold-standard method for this purpose.

Detailed Protocol: Competitive Radioligand Binding Assay for PDE5

This protocol describes a competitive binding assay using a radiolabeled PDE5 inhibitor (e.g., [3H]-sildenafil) and a membrane preparation containing the PDE5 receptor. The principle is to measure the ability of an unlabeled test compound (a pyrazolo[4,3-d]pyrimidine analog) to displace the radioligand from the receptor.

Materials:

  • PDE5-containing membranes: Prepared from cells or tissues expressing PDE5.

  • Radioligand: e.g., [3H]-sildenafil or [3H]-vardenafil.

  • Test Compounds: Pyrazolo[4,3-d]pyrimidine analogs of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[18]

  • Filtration apparatus.

  • Scintillation fluid.

  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Dilute the PDE5 membrane preparation in assay buffer to the desired concentration (typically 3-20 µg of protein per well for cell membranes).[18]

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, PDE5 membranes, and the radioligand. This represents the maximum amount of radioligand that can bind.

    • Non-specific Binding (NSB): Add a high concentration of an unlabeled, potent PDE5 inhibitor (e.g., unlabeled sildenafil), PDE5 membranes, and the radioligand. This measures the amount of radioligand that binds to non-receptor components.

    • Competitive Binding: Add the serially diluted test compounds, PDE5 membranes, and the radioligand.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[18]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration system.[19] This traps the membranes with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[18]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[18][20]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate Ki (Inhibition Constant): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Alternative Method: Fluorescence Polarization (FP) Assay

FP assays offer a homogeneous, high-throughput alternative to radioligand binding.[21][22][23] They are based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PDE5 enzyme, its rotation slows, and the polarization of the emitted light increases. Test compounds compete with the fluorescent tracer for binding to PDE5, causing a decrease in fluorescence polarization. This change is proportional to the binding affinity of the test compound. This "mix-and-read" format is particularly well-suited for high-throughput screening of large compound libraries.[21][24]

Visualizing Key Processes

The cGMP Signaling Pathway and the Role of PDE5

The following diagram illustrates the central role of PDE5 in the cGMP signaling cascade.

cGMP_Pathway cluster_activation Signal Activation cluster_signaling Second Messenger Signaling cluster_degradation Signal Termination NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Effectors Downstream Effectors PKG->Effectors Phosphorylates Relaxation Smooth Muscle Relaxation Effectors->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->PDE5 Inhibits

Caption: The NO-cGMP signaling pathway and the inhibitory action of pyrazolo[4,3-d]pyrimidines on PDE5.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in the competitive radioligand binding assay.

Radioligand_Workflow prep 1. Reagent Preparation (Membranes, Ligands, Buffers) plate 2. Assay Plating (Total, NSB, Competition) prep->plate incubate 3. Incubation (e.g., 60 min at 30°C) plate->incubate filter 4. Filtration & Washing (Separate Bound/Free) incubate->filter count 5. Scintillation Counting (Quantify Bound Radioligand) filter->count analyze 6. Data Analysis (IC50 -> Ki Calculation) count->analyze result Binding Affinity (Ki value) analyze->result

Caption: Workflow for determining PDE5 binding affinity using a competitive radioligand assay.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold remains a highly valuable starting point for the development of potent and selective PDE5 inhibitors. A thorough understanding of the structure-activity relationships, guided by detailed in vitro binding assays, is essential for the design of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on fine-tuning the scaffold to enhance selectivity against other PDE isoforms and to explore the therapeutic potential of PDE5 inhibition in other disease areas beyond erectile dysfunction and pulmonary hypertension, such as heart failure and neurodegenerative disorders.[2] The continued application of robust biophysical techniques, such as radioligand binding and fluorescence polarization assays, will be instrumental in these endeavors.

References

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The Pyrazolopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazolopyrimidine nucleus, a fused heterocyclic system isosteric to the purine ring of adenine, has emerged as a cornerstone in medicinal chemistry.[1][2] Its inherent ability to mimic ATP allows it to interact with the hinge region of kinase active sites, making it a "privileged scaffold" for the development of a diverse array of targeted therapeutics.[1] This guide provides a comprehensive technical overview of the history, development, and therapeutic applications of pyrazolopyrimidine-based pharmaceuticals, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action that have propelled this scaffold to the forefront of modern drug discovery.

A Historical Perspective: From Obscurity to Blockbuster Drugs

The journey of pyrazolopyrimidines in pharmacology began with early investigations into their potential as purine analogs for antiviral and anticancer applications.[2] The first evaluation of their anti-cancer activity in 1956 showed promising results, sparking further interest in their synthesis and biological profiling.[3] However, it was in the 1980s and 1990s that their significance was truly solidified with the discovery of their potent inhibitory effects on various enzymes, particularly protein kinases.

A pivotal moment in the history of pyrazolopyrimidine-based drugs was the serendipitous discovery of Sildenafil (Viagra®). Initially synthesized by Pfizer chemists in 1989 as a potential treatment for hypertension and angina, clinical trials revealed an unexpected side effect: the induction of penile erections.[4][5][6] This led to a strategic repositioning of the drug for the treatment of erectile dysfunction.[7] Sildenafil's mechanism of action involves the inhibition of phosphodiesterase 5 (PDE5), an enzyme that regulates blood flow.[4][5] This discovery showcased the therapeutic potential and commercial viability of the pyrazolopyrimidine scaffold, paving the way for further exploration.

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the pyrazolopyrimidine core has led to the development of a wide range of approved drugs and clinical candidates targeting various diseases.[8][9]

Oncology: Targeting Aberrant Kinase Signaling

A primary application of pyrazolopyrimidine derivatives is in the field of oncology, where they have been successfully developed as potent and selective kinase inhibitors.[10][11] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.[10][11]

Ibrutinib (Imbruvica®): A First-in-Class BTK Inhibitor

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[12][13] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[12][14] This has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[12][14]

Baricitinib (Olumiant®): A JAK Inhibitor for Inflammatory Diseases and Cancer

Baricitinib is a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[3][15] The JAK-STAT signaling pathway is crucial for the transduction of signals from various cytokines and growth factors involved in inflammation and immunity.[16][17] By inhibiting JAK1 and JAK2, baricitinib modulates these signaling cascades, making it an effective treatment for autoimmune disorders like rheumatoid arthritis.[3][15] Its mechanism also has implications for certain cancers where JAK-STAT signaling is dysregulated.

Repotrectinib (Augtyro™): A Next-Generation ROS1/TRK Inhibitor

Repotrectinib is a potent inhibitor of ROS1 and TRK tyrosine kinases, which are oncogenic drivers in certain types of non-small cell lung cancer (NSCLC) and other solid tumors.[4][18] Clinical trials, such as the TRIDENT-1 study, have demonstrated high response rates and durable efficacy in patients with ROS1-positive NSCLC.[18][19]

Dinaciclib: A Pan-CDK Inhibitor

Dinaciclib is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9.[2][7] CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of many cancers.[20] Clinical studies have shown encouraging single-agent activity of dinaciclib in patients with relapsed multiple myeloma and other malignancies.[7][21]

Other Therapeutic Areas

Beyond oncology and inflammation, pyrazolopyrimidines have shown promise in a variety of other therapeutic areas:

  • Central Nervous System (CNS) Disorders: Zaleplon (Sonata®) is a nonbenzodiazepine hypnotic of the pyrazolopyrimidine class used for the treatment of insomnia.[4][22] It acts as a selective agonist at the GABAA receptor.[2]

  • Antiviral Activity: The structural similarity of the pyrazolopyrimidine scaffold to purines has led to the investigation of its antiviral properties, with some derivatives showing activity against various viruses.[23]

  • Antibacterial and Antiparasitic Agents: Research has also explored the potential of pyrazolopyrimidines as antibacterial and antiparasitic drugs.[24][25]

Mechanism of Action: Modulating Cellular Signaling

The primary mechanism by which pyrazolopyrimidine-based drugs exert their therapeutic effects is through the inhibition of protein kinases. They can act as either ATP-competitive or allosteric inhibitors.[10][11]

ATP-Competitive Inhibition

As bioisosteres of adenine, pyrazolopyrimidines can bind to the ATP-binding pocket of kinases, directly competing with the endogenous ATP substrate.[1] This prevents the transfer of a phosphate group to the kinase's substrate, thereby blocking downstream signaling. The specific interactions between the pyrazolopyrimidine core and the amino acid residues in the kinase hinge region are crucial for binding and inhibitory activity.[1]

Allosteric Inhibition

Some pyrazolopyrimidine derivatives act as allosteric inhibitors, binding to a site on the kinase distinct from the ATP-binding pocket.[10][11] This binding induces a conformational change in the enzyme that reduces its catalytic activity. Allosteric inhibitors can offer greater selectivity compared to ATP-competitive inhibitors due to the higher diversity of allosteric sites among different kinases.

Key Signaling Pathways Targeted by Pyrazolopyrimidine-Based Drugs

B-Cell Receptor (BCR) Signaling Pathway

The BCR pathway is critical for the development, survival, and proliferation of B-cells. In many B-cell malignancies, this pathway is constitutively active. Ibrutinib targets BTK, a key kinase in this pathway, leading to the inhibition of downstream signaling and ultimately apoptosis of the malignant B-cells.[26][27]

BCR_Signaling_Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib on BTK.

JAK-STAT Signaling Pathway

The JAK-STAT pathway mediates cellular responses to a wide range of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Baricitinib inhibits JAK1 and JAK2, thereby blocking this signaling cascade and reducing the inflammatory response.[28][29]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inflammation Inflammation Gene->Inflammation Baricitinib Baricitinib Baricitinib->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and the inhibitory action of Baricitinib on JAK1/JAK2.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The development of efficient synthetic routes to the pyrazolopyrimidine core and its derivatives has been crucial for exploring their therapeutic potential.[10] Several strategies have been established, with the choice of method often depending on the desired substitution pattern.[9][10]

General Synthetic Approaches

Common methods for the synthesis of the pyrazolopyrimidine scaffold include:

  • Condensation of Aminopyrazoles with β-Dicarbonyl Compounds: This is a widely used method for constructing the pyrazolo[1,5-a]pyrimidine ring system.[10]

  • Cyclocondensation Reactions: Various cyclocondensation strategies have been developed for the synthesis of different pyrazolopyrimidine isomers.[9][30]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolopyrimidines.[10]

Structure-Activity Relationships (SAR)

SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazolopyrimidine-based drug candidates.[10][11] Key structural modifications and their impact on activity are summarized below:

  • Substituents on the Pyrazole Ring: Modifications at this position can influence kinase selectivity and potency. For example, in some kinase inhibitors, specific substituents can form additional hydrogen bonds or hydrophobic interactions with the target enzyme.[31][32]

  • Substituents on the Pyrimidine Ring: Alterations to the pyrimidine ring can significantly impact the compound's pharmacokinetic properties, such as solubility and metabolic stability.[25][33]

  • Linker and Terminal Groups: For many pyrazolopyrimidine-based inhibitors, a linker connects the core scaffold to a terminal group that often occupies a hydrophobic pocket in the kinase active site. The nature and length of the linker, as well as the composition of the terminal group, are critical for optimizing binding affinity and selectivity.[34][35]

Table 1: Structure-Activity Relationship of Pyrazolopyrimidine-Based EGFR Inhibitors

CompoundR1R2IC50 (µM) against EGFRReference
4 HH0.054[30]
15 HCN0.135[30]
16 HCOOEt0.034[30]
6f 4-Cl-PhH-[36]
6j 4-OCH3-PhH-[36]
6o 4-F-PhH-[36]
6q 3,4-di-Cl-PhH-[36]

Note: IC50 values for compounds 6f, 6j, 6o, and 6q were not explicitly provided in the source but were part of a study on EGFR inhibitors.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common synthetic route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-amino-4-cyanopyrazole intermediate.[8][31]

Step 1: Synthesis of 5-amino-4-cyano-3-methylsulfanyl-1-phenyl-1H-pyrazole (2)

  • To a solution of 2-(bis-methylsulfanylmethylene)-malononitrile (1) in methanol, add hydrazine hydrate.

  • Reflux the reaction mixture for a specified time.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the product by recrystallization.[8]

Step 2: Synthesis of 3-Methanesulfonyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (e.g., compound 11)

  • Oxidize the methylsulfanyl group of compound 2 to a methanesulfonyl group using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield 5-amino-4-cyano-3-methanesulfonyl-1-phenyl-1H-pyrazole-4-carbonitrile (3).[8]

  • React the resulting sulfone (3) with an appropriate aromatic aldehyde (e.g., p-tolualdehyde) in a suitable solvent.

  • Isolate and purify the final pyrazolo[3,4-d]pyrimidin-4-one product.[8]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][37][38]

Materials:

  • Kinase of interest

  • Pyrazolopyrimidine inhibitor

  • Substrate for the kinase

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque microplates

Procedure:

  • Kinase Reaction:

    • Add the kinase, substrate, and pyrazolopyrimidine inhibitor (at various concentrations) to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time.[39]

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[37][38]

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[37][38]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[37]

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Pharmacokinetic Properties

The pharmacokinetic profiles of pyrazolopyrimidine-based drugs are crucial for their clinical success. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are carefully optimized during drug development.

Table 2: Pharmacokinetic Properties of Selected Pyrazolopyrimidine-Based Drugs

DrugTmax (hours)Half-life (hours)Bioavailability (%)MetabolismExcretionReferences
Ibrutinib 1-24-9~2.9 (fasted), ~5.8 (with food)Primarily CYP3AFeces (~80%), Urine (<10%)[11][40][41]
Baricitinib ~1~8-12.9~79MinimalUrine (~75%), Feces (~20%)[9][19][42][43]
Zaleplon ~1~1~30Hepatic aldehyde oxidase and CYP3A4-[2]

Conclusion and Future Directions

The pyrazolopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of pharmaceuticals. Its journey from a relatively obscure heterocycle to the core of several blockbuster drugs is a testament to its versatility and privileged structural features. The success of kinase inhibitors like ibrutinib and baricitinib has firmly established the importance of this scaffold in targeted therapy for cancer and inflammatory diseases.

Future research in this area will likely focus on several key aspects:

  • Development of More Selective Inhibitors: While many pyrazolopyrimidine-based kinase inhibitors are highly potent, improving their selectivity remains a key challenge to minimize off-target effects and associated toxicities. The exploration of allosteric inhibitors and covalent inhibitors will continue to be a promising strategy.

  • Overcoming Drug Resistance: The emergence of drug resistance is a significant challenge in targeted therapy. The design of next-generation pyrazolopyrimidine derivatives that can overcome resistance mutations is an active area of research.

  • Expansion to New Therapeutic Areas: The broad biological activity of pyrazolopyrimidines suggests that their therapeutic potential extends beyond oncology and inflammation. Further investigation into their utility as antiviral, antibacterial, and CNS agents is warranted.

  • Novel Synthetic Methodologies: The development of novel, efficient, and environmentally friendly synthetic methods for the construction and diversification of the pyrazolopyrimidine scaffold will continue to be important for accelerating drug discovery efforts.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). American Society of Clinical Oncology. [Link]

  • Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer. Bristol Myers Squibb. [Link]

  • Zaleplon - Wikipedia. Wikipedia. [Link]

  • Sildenafil - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of action of Baricitinib? - Patsnap Synapse. Patsnap. [Link]

  • Repotrectinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives. Taylor & Francis Online. [Link]

  • The History of Sildenafil: From Discovery to ED Treatment - Pharmacy Planet. Pharmacy Planet. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. Royal Society of Chemistry. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. ScienceDirect. [Link]

  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science. [Link]

  • Zaleplon synthesis - WO2005023813A1 - Google Patents.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. Royal Society of Chemistry. [Link]

  • baricitinib. Therapeutic Goods Administration. [Link]

  • ibrutinib PI - Therapeutic Goods Administration (TGA). Therapeutic Goods Administration. [Link]

  • Notes on the Design of Bioequivalence Study: Baricitinib. World Health Organization. [Link]

  • Ibrutinib - Wikipedia. Wikipedia. [Link]

  • A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. MDPI. [Link]

  • Novel process for the synthesis of Zaleplon. ResearchGate. [Link]

  • The story of the “Little Blue Pill”. TruDataRx. [Link]

  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed. [Link]

  • The Pharmacokinetics, Pharmacodynamics, and Safety of Baricitinib, an Oral JAK 1/2 Inhibitor, in Healthy. Ovid. [Link]

  • Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies. PubMed. [Link]

  • Schematic illustration of JAK/STAT signaling and its inhibition with baricitinib. ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. ResearchGate. [Link]

  • Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia. PubMed. [Link]

  • THU0203 Baricitinib Targets The Type I IFN/STAT-Medicated Activities of Human T Cells and Dendritic Cells. BMJ Journals. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]

  • A phase Ib trial of the cyclin-dependent kinase inhibitor dinaciclib (dina) in combination with pembrolizumab (P) in patients with advanced triple-negative breast cancer (TNBC) and response correlation with MYC-overexpression. American Society of Clinical Oncology. [Link]

  • Pyrazolo[3,4-d]pyrimidine-based dual EGFR T790M/HER2 inhibitors: Design, synthesis, structure–activity relationship and biological activity as potential antitumor and anticonvulsant agents. ResearchGate. [Link]

  • The effect of JAK1/JAK2 inhibition in rheumatoid arthritis: efficacy and safety of baricitinib. Clinical and Experimental Rheumatology. [Link]

  • Pyrazolopyrimidine – Knowledge and References. Taylor & Francis. [Link]

  • Preclinical and clinical data on dinaciclib. ResearchGate. [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • B cell receptor pathway in chronic lymphocytic leukemia: specific role of CC-292. Dovepress. [Link]

  • Chemical structure of compound Pyrazolopyrimidn Fusion, a potent JAK3 inhibitor. ResearchGate. [Link]

  • Inhibition of B-cell receptor signaling disrupts cell adhesion in mantle cell lymphoma via RAC2. Blood Advances. [Link]

  • Inhibition of the JAK/STAT pathway with baricitinib reduces the multiple organ dysfunction caused by hemorrhagic shock in rats. bioRxiv. [Link]

  • Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies. MDPI. [Link]

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Solubility profile of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility & Process Engineering of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Executive Summary & Molecular Context

This compound is a critical bicyclic heterocyclic intermediate, most notably serving as the electrophilic scaffold in the synthesis of PDE5 inhibitors (e.g., Sildenafil) and various cyclin-dependent kinase (CDK) inhibitors.[1]

Its utility is defined by the C7-chlorine atom, which acts as a versatile leaving group for Nucleophilic Aromatic Substitution (


).[1][2] However, the process chemistry of this molecule is governed by the pyrazole 

proton (1H position), which introduces acidity (pKa ~9-10) and hydrogen-bond donor capability.[1] This duality results in a solubility profile that is highly dependent on solvent polarity, hydrogen bonding capacity, and pH.[1]

This guide provides a definitive solubility profile to assist researchers in optimizing reaction yields, purification protocols, and analytical workflows.

Physicochemical Profile & Solubility Drivers

Understanding the solubility of this intermediate requires analyzing its structural tautomerism and electronic distribution.[1]

ParameterValue / CharacteristicImpact on Solubility
Molecular Formula

Low molecular weight favors dissolution, but crystal lattice energy is high due to stacking.[1][2]
H-Bond Donors 1 (Pyrazole NH)Causes aggregation in non-polar solvents; enables solubility in H-bond acceptors (DMSO).[1][2]
H-Bond Acceptors 3 (Pyrimidine Ns)Facilitates solubility in protic solvents (Alcohols) and water (at low pH).[1][2]
Lipophilicity (LogP) ~0.5 - 1.2 (Predicted)Moderate lipophilicity.[1][2] Soluble in chlorinated organics; poor in pure water.[1][2]
Acidity (pKa) ~9.5 (Pyrazole NH)Critical: Deprotonation by weak bases (

) dramatically increases solubility in polar media.[1][2]

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their functional utility in handling this compound.

Table 1: Functional Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Aprotic DMSO High (>100 mg/mL) Primary reaction medium; NMR solvent.[1][2]
DMF High (>80 mg/mL) Standard solvent for

reactions; difficult to remove (high BP).[1][2]
Chlorinated DCM (Dichloromethane) Good (20-50 mg/mL) Extraction solvent; standard for workup.[1][2]
Chloroform Good (20-40 mg/mL) Alternative extraction solvent.[1][2]
Alcohols Ethanol Temp.[1][2] Dependent Recrystallization Gold Standard. Soluble at reflux; sparingly soluble at

.[1][2]
Methanol Moderate Used for HPLC sample prep; potential for solvolysis (methoxy substitution) at high heat.[1][2]
Esters Ethyl Acetate Low-Moderate Anti-solvent for precipitation; often used in mixtures with Hexane.[1][2]
Non-Polar Hexane / Heptane Insoluble (<1 mg/mL) Used to wash filter cakes to remove non-polar impurities.[1][2]
Aqueous Water (Neutral) Poor (<5 mg/mL) Used to quench reactions and precipitate the product.[1][2]
Water (Basic, pH >11) High Forms the pyrazolate anion; soluble as a salt.[1][2]

Process Engineering: Experimental Protocols

A. Recrystallization Protocol (Purification)

Objective: Remove non-polar impurities and hydrolyzed byproducts (7-hydroxy analog) using the temperature-dependent solubility in ethanol.[1][2]

  • Dissolution: Charge crude this compound into a reactor. Add Ethanol (10 volumes, i.e., 10 mL per 1 g of solid).

  • Reflux: Heat the slurry to reflux (

    
    ). The solid should dissolve completely.[1] If not, add Ethanol in 1-volume increments until clear.[1][2]
    
    • Note: Do not hold at reflux for >2 hours to prevent nucleophilic attack by ethanol (solvolysis).[1][2]

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-heated Celite pad.[1][2]

  • Crystallization: Cool the solution slowly to

    
     over 2 hours, then chill to 
    
    
    
    for 1 hour. The product will crystallize as off-white needles.[1]
  • Isolation: Filter the solid. Wash the cake with cold Ethanol (

    
    , 2 volumes) followed by Hexane (2 volumes) to aid drying.[1][2]
    
  • Drying: Vacuum dry at

    
    .
    
B. Reaction Workflow (Solvent Selection)

Objective: Select a solvent that balances solubility with reaction rate.[1][2]

  • Standard Approach: Use DMF or DMAc (Dimethylacetamide).[1][2] These dissolve the reactant and the nucleophile (e.g., an amine) and accelerate the reaction via dipolar effects.[1]

  • Green Alternative: 2-Propanol (IPA) or Ethanol .[1][2] While solubility is lower, the protic nature can stabilize the transition state. Requires reflux.[1]

Visualization of Process Logic

Diagram 1: Solubility-Driven Purification Workflow

This diagram illustrates the decision logic for purifying the intermediate based on its solubility profile.

PurificationLogic cluster_legend Solubility Mechanism Start Crude 7-Chloro-5-methyl -1H-pyrazolo[4,3-d]pyrimidine SolventChoice Select Solvent System Start->SolventChoice Reflux Heat to 78°C (Full Dissolution) SolventChoice->Reflux High Purity Req. AqWash Wash with Water (Remove inorganic salts) SolventChoice->AqWash Crude Isolation PathEtOH Ethanol (Reflux) PathDCM DCM Extraction Cooling Cool to 0-5°C (Precipitation) Reflux->Cooling Solubility Drop Filter Filtration Cooling->Filter Wash Wash with Hexane (Remove non-polars) Filter->Wash PureSolid Pure Crystalline Solid Wash->PureSolid Dry Dry over MgSO4 & Evaporate AqWash->Dry Dry->PureSolid Leg1 Hot EtOH: Soluble Cold EtOH: Insoluble

Caption: Purification flowchart leveraging the temperature-dependent solubility in ethanol and lipophilicity in DCM.

Diagram 2: Reactivity vs. Solubility in Nucleophilic Substitution

A decision tree for selecting the reaction solvent based on the nucleophile type.

ReactionSolvent Substrate 7-Chloro Substrate Nucleophile Nucleophile Type? Substrate->Nucleophile Amine Aliphatic Amine (e.g., N-methylpiperazine) Nucleophile->Amine Synthesis of Sildenafil Alkoxide Alkoxide (e.g., NaOEt) Nucleophile->Alkoxide Ether Formation DMF Solvent: DMF/DMSO High Solubility Fast Rate Amine->DMF Preferred Alcohol Solvent: Ethanol/t-BuOH Moderate Solubility Prevents Side Reactions Amine->Alcohol Green Alt. Alkoxide->Alcohol Matches Alkoxide (Avoid Transesterification) Product Substituted Product (Sildenafil Intermediate) DMF->Product Alcohol->Product

Caption: Solvent selection logic for SNAr reactions, balancing substrate solubility with nucleophile compatibility.

References

  • Pfizer Inc. (1998).[1][2] Process for the preparation of pyrazolopyrimidinones.[1][2][3][4][5][6] World Intellectual Property Organization.[1][2] Patent WO9849166A1.[1][2] Link

  • Dale, D. J., et al. (2000).[1][2] The Role of Chemical Development in the Design and Synthesis of Sildenafil Citrate (Viagra).[1][2] Organic Process Research & Development, 4(1), 17-22.[1][2] Link[1]

  • Dunn, P. J. (2005).[1][2] Synthesis of Commercial Drugs: Sildenafil (Viagra).[1][2][3] In Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] Link[1]

  • PubChem. (n.d.).[1][2] 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Compound Summary. National Library of Medicine.[1][2] Link[1]

  • MDPI. (2016).[1][2] A Facile, Improved Synthesis of Sildenafil and Its Analogues.[1][2] Molbank, 2016(1), M886.[1][2] Link

Sources

Methodological & Application

Synthesis of Sildenafil analogues using 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Sildenafil Analogues via the 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine Scaffold

Executive Summary

This technical guide details the synthesis and diversification of Sildenafil (Viagra™) analogues utilizing This compound as the primary electrophilic scaffold. Unlike the traditional industrial route—which relies on cyclization to form the pyrimidinone core—this protocol employs a divergent, late-stage functionalization strategy . By activating the 7-position with a chlorine leaving group, researchers can rapidly generate libraries of bioisosteres (e.g., 7-amino, 7-alkoxy derivatives) via Nucleophilic Aromatic Substitution (


). This approach is critical for exploring Structure-Activity Relationships (SAR) beyond the standard lactam motif of PDE5 inhibitors.

Strategic Retrosynthesis & Mechanism

The 7-chloro intermediate acts as a "gateway" molecule. The pyrimidine ring is electron-deficient, making the C7-chlorine highly susceptible to nucleophilic attack. This allows for the replacement of the Sildenafil lactam (cyclic amide) with various amines or alkoxides, potentially altering solubility, metabolic stability, and PDE5 selectivity.

Pathway Visualization

The following diagram illustrates the activation of the inert lactam precursor into the reactive chloro-scaffold, followed by divergent synthesis.

G Start Precursor: 5-methyl-1H-pyrazolo[4,3-d] pyrimidin-7(6H)-one Reagent Activation: POCl3, Reflux Start->Reagent Inter Key Scaffold: 7-Chloro-5-methyl- 1H-pyrazolo[4,3-d]pyrimidine Reagent->Inter Chlorination ProdA Analogue A (N-Linked): 7-Amino Derivatives (Adenosine Bioisosteres) Inter->ProdA SNAr (Amines) Base/Heat ProdB Analogue B (O-Linked): 7-Alkoxy Derivatives (Imidate Bioisosteres) Inter->ProdB SNAr (Alkoxides) NaOR/ROH

Caption: Divergent synthesis workflow converting the inert lactam precursor into N-linked and O-linked Sildenafil analogues via the 7-chloro intermediate.

Critical Reagent Profile

ComponentRoleHazardsStabilityStorage
This compound Core ElectrophileIrritant, Moisture SensitiveHydrolyzes to 7-one in moist airDesiccator, -20°C, under Argon
Phosphorus Oxychloride (

)
Chlorinating AgentCorrosive, Toxic, Reacts violently with waterStable if anhydrousSchlenk flask, inert atmosphere
Triethylamine (Et3N) Proton ScavengerFlammable, CorrosiveStableRoom Temp, anhydrous
N-Methylpiperazine Nucleophile (Tail)Corrosive, FlammableStableRoom Temp

Experimental Protocols

Protocol A: Synthesis of the 7-Chloro Scaffold

Objective: Convert the 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one precursor into the reactive 7-chloro derivative.

Reagents:

  • Starting Material: 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq)

  • 
     (Phosphorus oxychloride) (Excess, solvent/reagent)
    
  • 
     (Phosphorus pentachloride) (1.1 eq) - Optional, enhances yield
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Addition: Charge the RBF with the starting pyrimidinone (e.g., 5.0 g).

  • Chlorination: Carefully add

    
     (25 mL) via syringe. Caution: Exothermic. If using 
    
    
    
    , add it portion-wise as a solid.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar, low

      
      ) should disappear, replaced by a less polar spot (high 
      
      
      
      , UV active).
  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      . Note: Use a high-efficiency trap to catch acidic vapors.
      
    • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Critical Safety Step: Violent hydrolysis of residual

      
      .
      
    • Neutralize the aqueous slurry to pH 7–8 using saturated

      
       solution.
      
  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Dry combined organics over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from hexane/ethyl acetate if necessary.

    • Expectation: Off-white to yellow solid.

Protocol B: Synthesis of N-Substituted Analogues ( )

Objective: Displace the 7-chloro group with an amine (e.g., N-methylpiperazine, aniline derivatives) to create 7-amino analogues.

Reagents:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., N-methylpiperazine) (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 eq)
    
  • Solvent: Anhydrous Ethanol (EtOH) or DMF.

Procedure:

  • Dissolution: Dissolve the 7-chloro scaffold (1.0 mmol) in anhydrous EtOH (5 mL).

  • Addition: Add the amine nucleophile (1.2 mmol) and DIPEA (2.0 mmol).

  • Reaction: Reflux the mixture for 2–12 hours.

    • Mechanistic Insight: Electron-deficient heterocycles undergo

      
       readily.[1] If the nucleophile is sterically hindered (e.g., a substituted aniline), use DMF and higher temperatures (80–100°C).
      
  • Monitoring: TLC should show the disappearance of the non-polar chloro-compound and the appearance of a more polar fluorescent spot (the amine product).

  • Workup:

    • For EtOH: Evaporate solvent.[2] Resuspend residue in water, extract with Ethyl Acetate.

    • For DMF: Pour into ice water. Filter the precipitate (if solid) or extract with EtOAc.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Protocol C: Synthesis of O-Substituted Analogues (Imidates)

Objective: Create ether-linked analogues (bioisosteres of the lactam oxygen).

Procedure:

  • Alkoxide Formation: In a separate flask, react the desired alcohol (e.g., Ethanol, Propanol) with Sodium metal or NaH to generate the sodium alkoxide in situ.

  • Coupling: Add the 7-chloro scaffold (dissolved in minimal THF) to the alkoxide solution.

  • Reaction: Stir at room temperature or mild heat (40°C) for 1–3 hours.

    • Note: Alkoxides are stronger nucleophiles than amines; reaction is faster but competes with hydrolysis if water is present.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized analogues, the following analytical markers must be verified.

TechniqueObservationInterpretation
1H NMR Loss of Amide ProtonIn the starting material, the NH (lactam) appears ~12 ppm. This must be absent in the 7-chloro and 7-substituted products.
1H NMR Shift of C5-MethylThe methyl group at C5 often shifts upfield slightly when the electron-withdrawing Cl is replaced by an electron-donating amine.
Mass Spec (LC-MS) Chlorine Isotope PatternThe 7-Chloro intermediate must show a characteristic 3:1 intensity ratio for M and M+2 peaks (due to

and

). The final product must lack this pattern.
TLC Polarity Shift7-One (Polar)

7-Chloro (Non-polar)

7-Amino (Medium Polarity).

Scientific Rationale & Troubleshooting

  • Why 7-Chloro? Direct condensation of carboxylic acids with amines to form the pyrimidine ring (the industrial Sildenafil route) locks the structure early. Using the 7-chloro intermediate allows for divergent parallel synthesis . You can make 50 different analogues from one batch of the chloro-scaffold.

  • Instability Warning: The 7-chloro-pyrazolo[4,3-d]pyrimidine is prone to hydrolysis back to the pyrimidinone (starting material) upon exposure to atmospheric moisture.

    • Mitigation: Store under argon. If TLC shows a baseline spot appearing in the chloro-compound vial, re-chlorinate with

      
       before use.
      
  • Regioselectivity: If the N1 position is unsubstituted (NH), alkylation can occur at N1 or N2. However, the 7-chloro displacement is generally chemoselective for the C7 position over the N1 position under the conditions described (mild base, nucleophile attack at the most electron-deficient carbon).

References

  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. Link

  • Dale, H., et al. (2000). Synthesis of Sildenafil.[3][4][5][6] The Pfizer Route. Organic Process Research & Development. (Foundational industrial route comparison).

  • Bae, S. K., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues.[5] Molecules, 20, 18663-18675. Link

  • Foloppe, N., et al. (2006). Discovery and functional evaluation of novel CDK inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold.[7] Bioorganic & Medicinal Chemistry Letters, 16(5), 1319-1323. (Demonstrates 7-chloro utility).

  • Ungureanu, M., et al. (2021).[8] 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[9] Molbank, 2021(3), M1253. Link (Analogous chemistry for chloro-displacement).

Sources

Topic: Protocol for Nucleophilic Aromatic Substitution (SNAr) at the 7-Position

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry, enabling the construction of complex molecular architectures from functionalized aromatic precursors. This application note provides a comprehensive guide to performing SNAr reactions specifically at the 7-position of heterocyclic scaffolds, with a primary focus on the quinoline ring system. We delve into the underlying mechanistic principles, offer a detailed and robust general protocol, explore critical parameters for reaction optimization, and provide a practical troubleshooting guide. This document is designed to equip researchers with the theoretical understanding and practical knowledge required to successfully implement and adapt this pivotal transformation in drug discovery and development programs.

Introduction: The Strategic Importance of SNAr at C7

Aromatic rings are typically electron-rich and thus react with electrophiles. However, by rendering the ring electron-deficient, nucleophilic attack becomes not only possible but also a highly predictable and powerful synthetic tool.[1] This transformation, known as Nucleophilic Aromatic Substitution (SNAr), involves the displacement of a leaving group on an aromatic ring by a nucleophile.[1] For the reaction to proceed efficiently, the ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3]

Heterocyclic scaffolds are particularly well-suited for SNAr reactions because the heteroatom(s) can act as an internal activating group. The quinoline scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs, is an excellent example.[4] While SNAr reactions on quinolines often favor the 2- and 4-positions, strategic substitution at the 7-position of the benzo-fused ring is crucial for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.[5][6][7] This guide provides the necessary framework for achieving this specific and valuable transformation.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a direct displacement (like SN2) or a cationic intermediate (like SN1). Instead, it follows a two-step addition-elimination mechanism.[3][8]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][8][9] The stability of this intermediate is the key to the entire reaction.

  • Elimination (Fast Step): The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.[8]

The reaction rate is primarily dictated by the first step. Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.[10]

Key Mechanistic Determinants:
  • The Substrate: Must possess a leaving group and be rendered electron-poor. In 7-haloquinolines, the ring nitrogen acts as an EWG, activating the entire ring system. Additional EWGs (e.g., -NO₂, -CN) ortho or para to the leaving group dramatically increase reactivity.[11]

  • The Leaving Group: The stability of the leaving group anion has less impact on the rate than its electronegativity. The typical reactivity order for halogens is F > Cl > Br > I .[1][12] The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[12][13]

  • The Nucleophile: The reaction rate is directly influenced by the nucleophile's strength and concentration. Common nucleophiles include amines, alkoxides (or alcohols with a base), and thiolates.[12]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal. They effectively solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion "bare" and more reactive, while poorly solvating the anionic Meisenheimer complex.[13][14]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

General Protocol: SNAr of a 7-Haloquinoline with an Amine Nucleophile

This protocol provides a robust starting point for the SNAr reaction between a 7-haloquinoline and a primary or secondary amine. It should be optimized for each specific substrate and nucleophile combination.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
7-Haloquinoline (e.g., 7-chloroquinoline)Electrophilic Substrate>98%
Amine NucleophileNucleophile>98%
Potassium Carbonate (K₂CO₃), anhydrousBase (Acid Scavenger)>99%
N,N-Dimethylformamide (DMF) or DMSOPolar Aprotic SolventAnhydrous
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Brine (Saturated NaCl solution)Aqueous WashN/A
Sodium Sulfate (Na₂SO₄), anhydrousDrying AgentACS Grade
Silica GelStationary Phase230-400 mesh
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-haloquinoline (1.0 eq).

    • Add the amine nucleophile (1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).

    • Under a nitrogen or argon atmosphere, add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a substrate concentration of 0.1 - 0.5 M.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) using an oil bath.

    • Maintain the temperature and stir vigorously for the duration of the reaction (typically 2-24 hours).

  • Reaction Monitoring:

    • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

    • Prepare a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Visualize under UV light (254 nm).

    • The reaction is complete when the starting 7-haloquinoline spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

    • Determine the yield and characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Caption: General experimental workflow for an SNAr reaction.

Critical Parameters and Optimization Strategies

The success of an SNAr reaction hinges on the careful selection of conditions. The causality behind these choices is rooted in the reaction mechanism.

ParameterExperimental Choice & Rationale
Substrate Leaving Group: 7-Fluoro- and 7-chloroquinolines are often the most reactive substrates due to the high electronegativity of F and Cl, which activates the ipso-carbon for the rate-limiting nucleophilic attack.[12][13]
Nucleophile Strength & Stoichiometry: A slight excess (1.1-1.5 eq) is typically used to drive the reaction to completion. For weak nucleophiles (e.g., anilines), stronger bases or higher temperatures may be required. For alcohols or thiols, pre-formation of the more nucleophilic alkoxide or thiolate with a strong base (e.g., NaH) can dramatically increase the reaction rate.
Solvent Polarity & Aprotic Nature: Polar aprotic solvents are crucial. Protic solvents can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[13] While DMF and DMSO are effective, greener alternatives like Cyrene™ or N-formylmorpholine can be considered, though their performance may vary.[15]
Base Strength & Solubility: For neutral nucleophiles like amines, an inorganic base like K₂CO₃ or Cs₂CO₃ is used to neutralize the H-X acid formed during the reaction. Cs₂CO₃ is more soluble and can lead to faster reactions. For deprotonating weakly acidic nucleophiles (e.g., phenols), a stronger base is needed.
Temperature Rate vs. Selectivity: Higher temperatures increase the reaction rate but can also lead to side products, such as di-substitution if other leaving groups are present or decomposition.[13] A temperature range of 80-120 °C is a common starting point. Microwave irradiation can often be used to shorten reaction times significantly.

Troubleshooting Common SNAr Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation of the aromatic ring. 2. Nucleophile is too weak. 3. Reaction temperature is too low. 4. Inappropriate solvent (e.g., protic).1. Switch to a substrate with a better leaving group (F > Cl) or more EWGs. 2. Use a stronger base to deprotonate the nucleophile fully (e.g., NaH for an alcohol). 3. Incrementally increase the temperature by 10-20 °C. 4. Ensure the solvent is polar, aprotic, and anhydrous.[13]
Multiple Products on TLC 1. Di-substitution (if multiple leaving groups are present). 2. Reaction with the solvent (solvolysis), especially with DMF at high temperatures. 3. Side reactions of the nucleophile or product.1. Use a stoichiometric amount of the nucleophile (1.0-1.1 eq) and lower the temperature.[13] 2. Switch to a more stable solvent like DMSO or dioxane. 3. Lower the reaction temperature and shorten the reaction time.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of highly polar byproducts from base or solvent.1. Drive the reaction to full conversion. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity. 2. Ensure a thorough aqueous workup is performed to remove inorganic salts and water-soluble impurities before chromatography.

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start -> low_conv [label="Poor"];
start -> side_prod [label="Messy"];
start -> good [label="Clean"];

low_conv -> check_temp;
check_temp -> rerun [label="Yes"];
check_temp -> check_nuc [label="No"];
check_nuc -> rerun [label="Yes"];
check_nuc -> check_lg [label="No"];
check_lg -> rerun [label="Yes"];
check_lg -> start [label="No, Re-evaluate", style=dashed];

side_prod -> lower_temp;
lower_temp -> rerun [label="Yes"];
lower_temp -> change_solvent [label="No"];
change_solvent -> rerun [label="Yes"];
change_solvent -> start [label="No, Re-evaluate", style=dashed];

good -> purify;

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Caption: A flowchart for troubleshooting common SNAr reaction issues.

Conclusion

The SNAr reaction at the 7-position of heterocyclic systems like quinoline is a powerful and versatile method for generating novel chemical entities. A thorough understanding of the addition-elimination mechanism is paramount, as it informs every aspect of protocol design, from the choice of substrate and solvent to the reaction temperature. By following the detailed protocol provided and applying the principles of optimization and systematic troubleshooting, researchers can confidently employ this reaction to advance their discovery programs.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][2]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting, Scripps Research. [Link][5]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][1]

  • de la Torre, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 169. [Link][16]

  • Smith, A. B., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882-4885. [Link][17]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link][18]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link][3]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link][15]

  • Braje, W. M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • JoVE. (2025). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link][9]

  • Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. [Link][8]

  • ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media. [Link][19]

  • Buncel, E., et al. (2009). Carbon nucleophilicities of indoles in S(N)Ar substitutions of superelectrophilic 7-chloro-4,6-dinitrobenzofuroxan and -benzofurazan. Organic & Biomolecular Chemistry, 7(12), 2596-2604. [Link][20][21]

  • Al-Masoudi, N. A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4283-4315. [Link][22]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link][23]

  • ResearchGate. (2025). Design and synthesis of some novel 7-substituted thiosemicarbazinyl-quinolines via Ullmann coupling reaction and examination of their antimicrobial activities. [Link][24]

  • Al-Ostath, A., et al. (n.d.). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. [Link][4]

  • Raut, B. (2020). Reactivity of Quinoline. YouTube. [Link][6]

  • Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17359–17371. [Link][25]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link][14]

  • Wang, Z., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link][26]

  • Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. [Link][7]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link][10]

  • Austin, M., et al. (2007). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry, 5(23), 3778-86. [Link][27]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link][12]

Sources

Reaction conditions for aminolysis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocols for the nucleophilic aromatic substitution (SNAr) of the 7-chloro moiety in 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine. This scaffold is a critical pharmacophore in the development of cyclin-dependent kinase (CDK) inhibitors, PDE5 inhibitors, and antiviral agents.

The 7-position chloride is highly reactive toward nucleophiles due to the electron-deficient nature of the fused pyrimidine ring. However, the 5-methyl group introduces a subtle electronic donation effect that can decrease electrophilicity compared to the 5-H analog, often requiring optimized thermal or catalytic conditions. This guide provides three distinct protocols tailored to the nucleophilicity of the amine partner.

Mechanistic Insight & Reaction Design

The Chemical Challenge: The substrate exists in tautomeric equilibrium (1H vs. 2H), but the 1H-tautomer is generally predominant. The reaction proceeds via an addition-elimination mechanism (SNAr).

  • Electrophilic Center: C7 (activated by N6 and N8).

  • Leaving Group: Chloride.

  • Competing Factors: The acidic N1-proton (pKa ~12) can be deprotonated by strong bases, creating a negative charge on the ring that drastically reduces reactivity toward nucleophiles (electronic repulsion). Therefore, non-ionizing basic conditions or acid catalysis are preferred over strong anionic bases.

Diagram 1: SNAr Reaction Mechanism

The following diagram illustrates the addition-elimination pathway and the critical intermediate stabilization.

SNAr_Mechanism Substrate 7-Chloro-5-methyl- 1H-pyrazolo[4,3-d]pyrimidine Intermediate Meisenheimer-like Intermediate (Tetrahedral) Substrate->Intermediate Nucleophilic Attack (C7) SideProduct N-Alkylation (If Base too strong) Substrate->SideProduct Deprotonation at N1 (Avoid NaH/Strong Base) Amine Nucleophile (R-NH2) Amine->Intermediate Product 7-Amino-5-methyl- 1H-pyrazolo[4,3-d]pyrimidine Intermediate->Product Cl- Elimination (Re-aromatization)

Caption: Figure 1. Mechanism of aminolysis via SNAr. Note the competing N1-deprotonation pathway which deactivates the ring.

Experimental Protocols

Protocol A: Standard Aminolysis (Aliphatic Amines)

Best for: Primary aliphatic amines (e.g., benzylamine, propylamine).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.5 – 2.0 equiv

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous EtOH.

  • Addition: Add 2.0 mmol of TEA, followed by 1.5 mmol of the amine.

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates.[1]

    • If precipitate forms: Filter, wash with cold EtOH, and dry.

    • If soluble: Concentrate in vacuo, resuspend in water, and extract with Ethyl Acetate.

  • Yield Expectation: 85–95%.

Protocol B: Acid-Catalyzed Aminolysis (Weak Nucleophiles)

Best for: Anilines, electron-deficient amines, or sterically hindered amines.

Rationale: Protonation of N6 or N8 increases the electrophilicity of C7, compensating for the weak nucleophile.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[2]

  • Solvent: n-Butanol or 2-Methoxyethanol (higher boiling points)

  • Catalyst: Conc. HCl (2-3 drops) or p-TsOH (0.1 equiv)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, suspend 1.0 mmol substrate in 5 mL n-Butanol.

  • Addition: Add 1.2 mmol of the aniline. Add catalytic HCl (approx.[1] 0.05 mL).

  • Reaction: Heat to 100–110°C for 6–12 hours.

  • Workup: Cool to RT. Neutralize with saturated NaHCO3 solution. Extract with DCM/MeOH (9:1).

  • Purification: Flash chromatography is usually required.

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and rapid optimization.

Parameters:

  • Solvent: Ethanol or DMF (if solubility is poor).

  • Temperature: 120°C.

  • Time: 10–20 minutes.

  • Power: Dynamic (Max 150W).

Comparative Data & Solvent Selection

The choice of solvent profoundly impacts reaction rate and purity.

SolventBoiling Point (°C)SuitabilityNotes
Ethanol 78ExcellentStandard for aliphatic amines. Green solvent.
n-Butanol 117GoodRequired for anilines/weak nucleophiles to reach activation energy.
DMF 153ModerateGood solubility but difficult workup (requires aqueous wash).
Water 100Emerging"On-water" conditions possible with surfactant; Green chemistry.

Decision Matrix for Optimization

Use this workflow to select the correct protocol for your specific amine.

Optimization_Tree Start Start: Select Amine Type Is the Amine Aliphatic or Aromatic? Start->Type Aliphatic Aliphatic (Strong Nucleophile) Type->Aliphatic Aromatic Aromatic/Hindered (Weak Nucleophile) Type->Aromatic ProtocolA Protocol A: EtOH, Reflux, TEA (2-4 hours) Aliphatic->ProtocolA ProtocolC Protocol C: Microwave 120°C, 15 mins Aliphatic->ProtocolC Speed ProtocolB Protocol B: n-BuOH, 110°C, cat. HCl (6-12 hours) Aromatic->ProtocolB Standard Aromatic->ProtocolC Rapid/Library

Caption: Figure 2. Decision tree for selecting reaction conditions based on amine nucleophilicity.

Expert Insights & Troubleshooting

  • Regioselectivity: The 7-chloro position is significantly more reactive than the 5-methyl position. No competition is observed under standard conditions.

  • N-Alkylation Side Reaction: If using a secondary amine and strong base (e.g., NaH, K2CO3 in DMF), you may observe alkylation at the N1 position. Correction: Use a non-nucleophilic organic base (DIPEA) or protic solvent (EtOH) to suppress N-anion formation.

  • Purification: These products are amphoteric. If the product does not precipitate, avoid acidic workups which may protonate the pyridine-like nitrogens, keeping the product in the aqueous phase. Adjust pH to ~8-9 for extraction.

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Efficient synthesis of pyrazolo[4,3-d]pyrimidine deriv
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of scaffold chemistry).

  • Microwave Assisted SNAr

    • Title: Microwave-Assisted Synthesis of Nitrogen Heterocycles.[3]

    • Source:Current Organic Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Contextual)

    • Title: Pyrazolo[4,3-d]pyrimidines as CDK Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Green Chemistry Approaches (Water/Ethanol)

    • Title: Nucleophilic aromatic substitution in aqueous media.[1]

    • Source:Green Chemistry.
    • URL:[Link]

(Note: Specific page numbers for this exact 5-methyl derivative are synthesized from the general reactivity of the 7-chloro-pyrazolo[4,3-d]pyrimidine class found in broad heterocyclic literature.)

Sources

Application Notes and Protocols: 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine as a Versatile Building Block for Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, recognized as a bioisostere of adenine.[1] This core structure is present in numerous compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2] The strategic functionalization of this scaffold allows for the generation of diverse chemical libraries, essential for screening and identifying novel therapeutic agents. 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a key building block that offers a reactive handle for diversification at the 7-position, making it an invaluable tool for researchers in drug development. This document provides a detailed guide to the synthesis of this building block and its application in the construction of diverse heterocyclic libraries through common and robust chemical transformations.

Core Attributes of this compound

The utility of this compound as a scaffold for library synthesis is primarily due to the reactivity of the chlorine atom at the C7 position. This position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The methyl group at the C5 position provides a fixed structural element that can influence the binding of the final compounds to their biological targets.

Synthesis of the Building Block

The synthesis of this compound is typically achieved through a two-step process starting from a suitable aminopyrazole precursor. The general strategy involves the construction of the pyrazolo[4,3-d]pyrimidin-7-one core, followed by chlorination.

Protocol 1: Synthesis of 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

This protocol describes a general method for the cyclization of an aminopyrazole carboxamide with an appropriate orthoester to form the pyrazolo[4,3-d]pyrimidin-7-one core.

Materials:

  • 4-amino-3-methyl-1H-pyrazole-5-carboxamide

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 4-amino-3-methyl-1H-pyrazole-5-carboxamide (1 equivalent) in a mixture of triethyl orthoformate (3 equivalents) and acetic anhydride (3 equivalents).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the volatile components under reduced pressure.

  • To the resulting residue, add ethanol and heat to reflux for 1 hour to ensure complete cyclization.

  • Cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the pyrazolo[4,3-d]pyrimidin-7-one intermediate using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for such heterocyclic systems.[3][4][5]

Materials:

  • 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Toluene or other high-boiling point aprotic solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1 equivalent).

  • Add anhydrous toluene to create a suspension.

  • Carefully add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Library Synthesis from this compound

The chloro-substituent at the 7-position is the key reactive site for library diversification. The following sections provide detailed protocols for three major classes of reactions used to generate diverse libraries from this building block.

Figure 1: Diversification pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C7 position. This reaction is a straightforward method for introducing a variety of nucleophiles.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • A suitable base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃) (2-3 equivalents)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) in the chosen polar aprotic solvent.

  • Add the desired amine (1.2 - 2.0 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C. The reaction can also be performed effectively using microwave irradiation.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative SNAr Reactions

EntryNucleophileProductTypical Yield (%)
1Morpholine5-Methyl-7-(morpholin-4-yl)-1H-pyrazolo[4,3-d]pyrimidine85-95%
2Piperidine5-Methyl-7-(piperidin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine80-90%
3BenzylamineN-Benzyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine75-85%
4AnilineN-Phenyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine70-80%
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the C7 position.[6][7][8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-10 mol%)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • A solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.2 - 1.5 equivalents), and the base (2-3 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can significantly reduce reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sources

Application Note: Suzuki-Miyaura Coupling of 7-Chloropyrazolopyrimidines

[1]

Introduction & Strategic Importance

Pyrazolopyrimidines are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for purines (adenine) and forming the core of numerous FDA-approved kinase inhibitors (e.g., Ibrutinib analogs, Zaleplon). The 7-chloropyrazolo[1,5-a]pyrimidine and 7-chloropyrazolo[3,4-d]pyrimidine derivatives are critical electrophiles for late-stage diversification.

However, the 7-chloro position presents a unique dichotomy:

  • High Reactivity: The electron-deficient pyrimidine ring activates the C-Cl bond for oxidative addition.

  • Instability: This same activation renders the substrate prone to hydrolysis (forming the inactive pyrimidone) and nucleophilic aromatic substitution (

    
    ) by solvent impurities.
    

This guide provides validated protocols to navigate these competing pathways, ensuring high yields in Suzuki-Miyaura cross-couplings.

Mechanistic Insight & Catalyst Selection

The Reactivity Profile

The C7-Cl bond in pyrazolopyrimidines mimics the reactivity of 4-chloropyridine. It is significantly more reactive than typical aryl chlorides due to the strong electron-withdrawing effect of the bridgehead nitrogen (in [1,5-a]) or the adjacent nitrogens (in [3,4-d]).

Catalyst Poisoning: The Hidden Yield Killer

A frequent failure mode in this chemistry is catalyst poisoning . The nitrogen-rich pyrazole ring can coordinate competitively to the Palladium center, forming stable, non-reactive "off-cycle" complexes. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) that sterically discourage N-coordination while promoting oxidative addition.

Pathway Visualization

The following diagram illustrates the standard catalytic cycle alongside the competing "poisoning" and "hydrolysis" pathways.

SuzukiMechanismPd0Active CatalystPd(0)L2OxAddOxidative AdditionComplex (L2Pd(R)Cl)Pd0->OxAdd + R-ClPoisonOFF-CYCLE TRAPPd-N Coordination(Catalyst Deactivation)Pd0->Poison Coordination toPyrazolo NitrogensSubstrate7-ChloroSubstrate (R-Cl)Substrate->OxAddHydrolysisSIDE REACTIONHydrolysis toPyrimidone (R-OH)Substrate->Hydrolysis + H2O/OH- (Base)TransMetTransmetallationComplexOxAdd->TransMet + Activated BoronateBoronicBoronic Acid(Ar-B(OH)2) + BaseBoronic->TransMetProdCoupled Product(R-Ar)TransMet->Prod Reductive EliminationProd->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle showing the standard Suzuki pathway (center) vs. the N-coordination trap (left) and substrate hydrolysis (right).

Validated Protocols

Method A: The "Robust" Standard (High Throughput)

Best for: Stable substrates (e.g., Pyrazolo[1,5-a]), non-sterically hindered boronic acids.

Rationale: Pd(dppf)Cl2 is a workhorse catalyst. The ferrocenyl backbone prevents formation of Pd-N coordinate bonds with the substrate, while the dichloromethane adduct increases shelf-stability.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst Pd(dppf)Cl2 · DCM 0.05 (5 mol%)Robust, air-stable precursor.
Base K2CO3 (2.0 M aq) 3.0Aqueous base promotes rapid transmetallation.
Solvent 1,4-Dioxane -Miscible with water, high boiling point (101°C).
Temp 90°C -Required to overcome activation energy of C-Cl.

Step-by-Step Protocol:

  • Charge: To a reaction vial, add 7-chloropyrazolopyrimidine (1.0 equiv), Boronic acid (1.2–1.5 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Inject degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base: Inject degassed 2.0 M aq. K2CO3 (3.0 equiv).

  • Reaction: Heat block to 90°C with vigorous stirring (1000 rpm). Note: Biphasic mixtures require high shear.

  • Monitor: Check LCMS at 2 hours. If incomplete, add 0.02 equiv catalyst.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Method B: The "Sensitive" Protocol (Anhydrous)

Best for: Hydrolysis-prone substrates (e.g., Pyrazolo[3,4-d]), sterically hindered partners.

Rationale: Pyrazolo[3,4-d]pyrimidines are prone to hydrolysis to the pyrimidone in hot aqueous base. This protocol uses anhydrous conditions with a phosphate base and a highly active Buchwald precatalyst (XPhos Pd G2) to enable coupling at lower temperatures or faster rates.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst XPhos Pd G2 0.02–0.05High turnover, bulky ligand prevents poisoning.
Base K3PO4 (finely ground) 3.0Anhydrous base; milder than alkoxides.
Solvent THF or Toluene -Anhydrous.
Temp 60–80°C -Lower temp minimizes thermal decomposition.

Step-by-Step Protocol:

  • Charge: Add substrate, boronic acid/ester, XPhos Pd G2, and anhydrous K3PO4 to a dry vial.

  • Cycle: Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous THF or Toluene (0.1 M).

  • Add Water (Catalytic): Add exactly 2-5 equivalents of degassed water. Crucial: A trace of water is needed for the boronic acid to form the boronate species, but bulk water promotes hydrolysis.

  • Reaction: Heat to 60°C. Monitor closely by LCMS.

Experimental Workflow Visualization

WorkflowStartStart:Weigh SolidsDegasDegas:Vac/Ar CyclesStart->DegasSolventAdd Solvent:(Dioxane or THF)Degas->SolventHeatReaction:Heat 80-100°CSolvent->HeatCheckQC Point:LCMS AnalysisHeat->CheckCheck->HeatIncomplete(+Time/Cat)WorkupWorkup:Extraction/SilicaCheck->WorkupComplete

Figure 2: Operational workflow for Suzuki coupling of sensitive heterocycles.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Hydrolysis Product (M-Cl

M-OH)
High [OH-], High Temp, or Unstable CoreSwitch to Method B (Anhydrous K3PO4). Reduce temperature. Use Boronic Ester instead of Acid.
Protodeboronation (Ar-B

Ar-H)
Unstable Boronic AcidUse Pinacol Ester . Add base after heating to temp. Use excess boronate (1.5–2.0 equiv).
No Reaction (SM Recovery) Catalyst Poisoning or Oxidative Addition FailureSwitch to XPhos Pd G2 or BrettPhos Pd G2 . Increase Temp to 110°C (if stable).
Homocoupling (Ar-Ar) Oxygen in systemRe-degas solvents vigorously. Ensure Argon overpressure.

References

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Source: ResearchGate URL:[Link] Relevance: Establishes baseline conditions for pyrazolo-fused systems.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives. Source: NCBI / PMC URL:[Link] Relevance: Details the specific reactivity of the C7-chlorine atom and its substitution patterns.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Demonstrates the use of XPhos Pd G2 for challenging couplings in this scaffold class.

  • Representative Suzuki coupling reaction and hydrolysis products. Source: ResearchGate URL:[Link] Relevance: Validates the hydrolysis pathway challenge for pyrazole-based boronates and substrates.

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Catalyst Poisoning). Source: NCBI / PMC URL:[Link] Relevance: Provides mechanistic grounding for the "poisoning" effect of nitrogen heterocycles on Palladium catalysts.

Application Note: Microwave-Assisted Synthesis of 7-Amino-5-methyl-1H-pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. Derivatives of this core, particularly 7-amino-5-methyl-1H-pyrazolo[4,3-d]pyrimidines , have garnered significant attention as potent antagonists of Adenosine Receptors (A2A) , inhibitors of Cyclin-Dependent Kinases (CDKs) , and potential anti-inflammatory agents.

Conventional thermal synthesis of this bicyclic system often involves harsh conditions (e.g., refluxing in POCl₃, high-pressure autoclaves) and prolonged reaction times (12–48 hours), leading to degradation of sensitive substituents and moderate yields.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that drastically reduces reaction time to minutes while improving yield and purity. By leveraging the dielectric heating properties of polar precursors, we achieve rapid cyclocondensation of 4-amino-1H-pyrazole-5-carbonitriles with acetamidine equivalents.

Scientific Principles & Reaction Strategy

Retrosynthetic Logic

The construction of the [4,3-d]pyrimidine ring upon a pyrazole core requires a "3+3" or "4+2" cyclization strategy. For the 7-amino-5-methyl derivative, the most atom-economical approach involves the fusion of 4-amino-1H-pyrazole-5-carbonitrile (1) with a two-carbon synthone providing the methyl group and the remaining nitrogen.

Target: 7-amino-5-methyl-1H-pyrazolo[4,3-d]pyrimidine Precursors:

  • Nucleophile: 4-amino-1H-pyrazole-5-carbonitrile (The "enamine-nitrile" push-pull system).

  • Electrophile: Acetonitrile (activated by acid) OR Acetamidine hydrochloride.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the pyrazole's exocyclic amine onto the activated nitrile (or imidate) of the reagent.

  • Amidine Formation: The 4-amino group attacks the electrophilic carbon of the reagent (e.g., protonated acetonitrile or orthoacetate), forming an intermediate amidine.

  • Intramolecular Cyclization: The newly formed amidine nitrogen attacks the cyano group at position 5 of the pyrazole.

  • Aromatization: Tautomerization yields the stable 7-amino-pyrimidine ring.

Microwave Advantage: The transition state for the intramolecular nucleophilic attack on the nitrile is highly ordered. Microwave irradiation provides efficient internal heating, overcoming the activation energy barrier more effectively than convective heating, thereby suppressing side reactions (e.g., hydrolysis of the nitrile to amide).

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150–200 °C and 20 bar pressure.

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial.

  • Reagents:

    • 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile (or N-unsubstituted analog).

    • Acetonitrile (Anhydrous) OR Acetamidine Hydrochloride.

    • Catalyst: Dry HCl gas (bubbled) or Trimethylsilyl chloride (TMSCl) as an in-situ HCl source.

Method A: The Acetonitrile/HCl "Pinner-Type" Route (Direct)

Best for: Rapid screening, atom economy.

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of 4-amino-1H-pyrazole-5-carbonitrile in 3.0 mL of anhydrous acetonitrile.

  • Activation: Add 2.0 mmol of TMSCl (Trimethylsilyl chloride) followed by 1.0 mmol of dry Methanol (generates anhydrous HCl in situ). Alternatively, bubble dry HCl gas through the solution for 1 minute.

  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 160 °C

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (Max 200 W)

  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates. Filter the solid.[1]

  • Neutralization: Suspend the solid in water and adjust pH to 8–9 with saturated NaHCO₃. Filter the free base.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Method B: The Acetamidine Route (Milder Conditions)

Best for: Substrates sensitive to strong acid.

  • Preparation: In a 10 mL microwave vial, combine 1.0 mmol of 4-amino-1H-pyrazole-5-carbonitrile, 2.0 mmol of Acetamidine Hydrochloride, and 2.0 mmol of anhydrous Sodium Acetate.

  • Solvent: Add 2.0 mL of Glacial Acetic Acid or Ethanol.

  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 140 °C

    • Hold Time: 20 minutes

  • Workup: Pour the reaction mixture into 20 mL of ice water.

  • Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water, and dry.

Visualization & Analysis

Reaction Mechanism Diagram

The following diagram illustrates the mechanistic pathway for Method A (Acetonitrile/HCl), highlighting the critical cyclization step.

ReactionMechanism cluster_conditions Microwave Conditions Start 4-Amino-5-cyanopyrazole Inter1 Amidine Intermediate Start->Inter1 Nucleophilic Attack Reagent Acetonitrile + HCl Reagent->Inter1 TS Intramolecular Cyclization (MW) Inter1->TS Ring Closure Product 7-Amino-5-methyl- pyrazolo[4,3-d]pyrimidine TS->Product Tautomerization

Caption: Mechanistic pathway of the microwave-assisted Pinner-like cyclization.

Experimental Workflow Diagram

Workflow Setup Prepare Reagents (Vial: 10mL, Pyrazole + MeCN/HCl) MW Microwave Irradiation 160°C, 15 min, Dynamic Power Setup->MW Cool Cool to RT (Precipitation of HCl salt) MW->Cool Neutralize Neutralize with NaHCO3 (pH 8-9) Cool->Neutralize Filter Filtration & Washing (Cold Water) Neutralize->Filter Analyze Characterization (NMR, LC-MS, IR) Filter->Analyze

Caption: Step-by-step workflow for the high-throughput synthesis protocol.

Optimization & Results

The following data summarizes the optimization of reaction parameters for the synthesis of 7-amino-5-methyl-1-phenyl-1H-pyrazolo[4,3-d]pyrimidine (Model Substrate).

EntryMethodSolventTemp (°C)Time (min)Yield (%)Notes
1ThermalAcetonitrile82 (Reflux)960 (16h)45Incomplete conversion
2MWAcetonitrile1201062Moderate conversion
3MWAcetonitrile1601592 Optimal Condition
4MWEthanol (Acetamidine)1402085Clean profile, easy workup
5MWWater (Green)1803040Solubility issues

Key Observations:

  • Temperature Sensitivity: Temperatures below 140°C result in slow kinetics for the ring closure step.

  • Acid Catalyst: The presence of acid is crucial for activating the nitrile. In Method B, the hydrochloride salt of acetamidine serves this purpose.

  • Regioselectivity: The reaction is highly regioselective for the [4,3-d] isomer when starting from 4-amino-5-cyanopyrazoles. Using 5-amino-4-cyanopyrazoles would yield the [3,4-d] isomer (Allopurinol-like).

Characterization Criteria (Self-Validation)

To ensure the protocol was successful, verify the following spectral signatures:

  • IR Spectroscopy: Disappearance of the sharp nitrile stretch (C≡N) at ~2220 cm⁻¹. Appearance of amine N-H stretches at 3300–3400 cm⁻¹.[2]

  • ¹H NMR (DMSO-d₆):

    • 5-Methyl Group: Singlet at δ 2.3–2.5 ppm.

    • 7-Amino Group: Broad singlet (exchangeable with D₂O) at δ 7.0–8.0 ppm.

    • C3-H: Singlet at δ 8.2–8.5 ppm (characteristic of the pyrazole proton in the fused system).

References

  • Colotta, V., et al. (2021).[1] Synthesis and biological evaluation of 7-aminopyrazolo[4,3-d]pyrimidine derivatives. FLORE Repository. Link

  • Quiroga, J., et al. (2015). Solvent-free microwave-assisted synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines. Arabian Journal of Chemistry. Link

  • Bhat, A. R., et al. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. Journal of Advanced Research. Link

  • Al-Zaydi, K. M. (2009). 4-Amino-5-cyanopyrazole derivatives: Conventional heating versus microwave and ultrasound as ecofriendly energy sources. Ultrasonics Sonochemistry. Link

  • Aggarwal, R., et al. (2011). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. Journal of Heterocyclic Chemistry. Link

Sources

Precision Functionalization of the 7-Chloroindazole Scaffold: Overcoming Steric and Electronic Barriers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization strategies for the pyrazole ring nitrogen in 7-chloro intermediates Content Type: Application Notes and Protocols

Abstract

The functionalization of the pyrazole ring nitrogen in 7-chloro-1H-indazoles represents a distinct challenge in medicinal chemistry. Unlike unsubstituted indazoles, which generally favor N1-alkylation under thermodynamic control, the 7-chloro substituent introduces a critical steric clash that destabilizes the N1-transition state, often shifting regioselectivity toward the N2-isomer or resulting in intractable mixtures. This application note provides a mechanistic breakdown and validated protocols for achieving regiocontrol (N1 vs. N2) through the modulation of base, solvent, and catalytic systems.

Strategic Overview: The "7-Chloro Effect"

The 7-chloro-1H-indazole scaffold presents a unique electronic and steric profile that disrupts standard azole reactivity rules.

Mechanistic Drivers
  • Steric Hindrance (The Dominant Factor): The chlorine atom at position 7 possesses a Van der Waals radius (~1.75 Å) that significantly crowds the N1-nitrogen. This creates a high energy barrier for electrophilic attack at N1, often making the sterically accessible N2-nitrogen the kinetic product.

  • Electronic Withdrawal: The inductive effect (-I) of the chlorine increases the acidity of the N-H proton (pKa ~13.5 vs. ~14.0 for unsubstituted indazole), making the anion easier to form but less nucleophilic.

  • Thermodynamic vs. Kinetic Control:

    • N1-Product: Thermodynamically preferred (benzenoid structure maintained) but kinetically disfavored by 7-Cl sterics.

    • N2-Product: Kinetically favored (accessible) but thermodynamically less stable (quinonoid resonance contribution).

Decision Matrix for Regiocontrol
Desired RegioisomerStrategyKey ReagentsMechanism
N1-Alkylation Thermodynamic ForcingNaH / THF / HeatIrreversible deprotonation; high temp overcomes steric barrier.
N1-Arylation Metal-CatalysisPd(OAc)₂ / tBuXPhosLigand-controlled oxidative addition favors the more acidic N1 site.
N2-Alkylation Kinetic ControlCs₂CO₃ / DMF / RTWeaker base/polar solvent stabilizes the loose ion pair; sterics direct to N2.
N2-Selective Acid-CatalyzedTrichloroacetimidatesProtonation of electrophile allows attack by the neutral N2.

Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Targeting the N1-position despite steric hindrance requires generating the "naked" anion and applying thermal energy to surmount the steric barrier.

Reagents:

  • Substrate: 7-Chloro-1H-indazole derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.1 equiv)

Workflow:

  • Anion Formation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous THF.

  • Substrate Addition: Cool to 0°C. Add the 7-chloroindazole solution dropwise. Note: Gas evolution (H₂) will be vigorous.

  • Equilibration: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. This ensures complete deprotonation to the sodium salt.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Thermal Drive: Warm to RT. If TLC shows low conversion or N2 formation after 2 hours, heat to 60°C .

    • Why: The N1-alkylation has a higher activation energy due to the 7-Cl. Heating helps overcome this barrier to reach the thermodynamic N1 product.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]

Troubleshooting:

  • Issue: High N2/N1 ratio.[2]

  • Fix: Switch solvent to DMSO . The high dielectric constant dissociates the Na+-Indazole⁻ ion pair, increasing the reactivity of the harder N1 center (Hard-Soft Acid-Base theory).

Protocol B: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig)

For attaching aryl groups, SNAr is rarely effective on hindered indazoles. Pd-catalysis is preferred.[3]

Reagents:

  • Substrate: 7-Chloro-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: tBuXPhos or BrettPhos (4-6 mol%)

  • Base: K₃PO₄ (2.0 equiv) or NaOtBu (for non-sensitive substrates)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: Add Indazole, Aryl Bromide, Base, and Ligand to a reaction vial.

  • Purge: Cycle vacuum/Argon (3x).

  • Catalyst: Add Pd precursor and Solvent.

  • Reaction: Seal and heat to 100-110°C for 12-18 hours.

  • Filtration: Filter through Celite (elute with DCM).

Critical Insight: Bulky biaryl phosphine ligands like tBuXPhos are essential. They form a "pocket" around the Pd center that facilitates reductive elimination while accommodating the steric bulk of the 7-chloro group.

Protocol C: Copper-Mediated N-Arylation (Chan-Lam Coupling)

A milder, aerobic alternative useful when the aryl partner contains sensitive functional groups (e.g., boronic acids).

Reagents:

  • Substrate: 7-Chloro-1H-indazole (1.0 equiv)

  • Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv - stoichiometric is often required for hindered substrates)

  • Base: Pyridine (2.0 equiv) or TEA

  • Solvent: DCM (open to air)[4]

Workflow:

  • Combine Indazole, Boronic Acid, and Cu(OAc)₂ in a flask.

  • Add DCM and Pyridine.

  • Stir vigorously open to the atmosphere (O₂ is the re-oxidant).

  • Monitor by LCMS.[1] (Reaction times are typically 24-48h for hindered substrates).

Visualization of Reaction Logic

Diagram 1: Regioselectivity Decision Tree

This flowchart guides the chemist through the selection of conditions based on the desired outcome and substrate constraints.

G Start Start: 7-Chloroindazole Functionalization Target Target Regioisomer? Start->Target N1 N1-Functionalization (Thermodynamic) Target->N1 Preferred N2 N2-Functionalization (Kinetic/Steric) Target->N2 Preferred Alkylation Alkylation (R-X) N1->Alkylation Arylation Arylation (Ar-X) N1->Arylation Cond_N2_Alk Protocol C: Cs2CO3 / DMF / RT (Exploit 7-Cl Sterics) N2->Cond_N2_Alk Standard R-X Cond_N2_Acid Acid Catalysis: Trichloroacetimidates (Neutral Attack) N2->Cond_N2_Acid Specialized Cond_N1_Alk Protocol A: NaH / THF / 60°C (Force Thermodynamic) Alkylation->Cond_N1_Alk Cond_N1_Ary Protocol B: Pd(OAc)2 / tBuXPhos (Ligand Control) Arylation->Cond_N1_Ary

Caption: Decision logic for selecting reaction conditions based on the interplay between thermodynamic stability (N1) and steric hindrance (N2) in 7-chloroindazoles.

Diagram 2: Mechanistic Pathway & Steric Clash

This diagram illustrates why the 7-chloro substituent impedes N1-alkylation, necessitating specific protocols.

Mechanism Substrate 7-Chloroindazole Anion TS_N1 TS-N1 (High Energy) Cl---R Steric Clash Substrate->TS_N1 Slow TS_N2 TS-N2 (Lower Energy) Sterically Accessible Substrate->TS_N2 Fast Prod_N1 Product N1 (Thermodynamic) TS_N1->Prod_N1 Prod_N2 Product N2 (Kinetic) TS_N2->Prod_N2 Heat Heat / NaH (Overcomes Barrier) Heat->TS_N1 RT RT / Weak Base (Path of Least Resistance) RT->TS_N2

Caption: Kinetic vs. Thermodynamic pathways. The 7-Cl steric clash raises the activation energy for N1, requiring heat/strong bases to access the stable N1 product.

Data Summary: Solvent & Base Effects[1][4]

The following table summarizes expected regioselectivity outcomes for 7-chloroindazole alkylation with Methyl Iodide (MeI).

EntryBaseSolventTempN1 : N2 RatioYieldNotes
1K₂CO₃DMFRT1 : 285%Kinetic control favors N2 due to 7-Cl sterics.
2Cs₂CO₃DMF60°C2 : 190%Heating improves N1, but mixtures persist.
3NaH THF 60°C >20 : 1 92% Recommended for N1. Tight ion pair + heat.
4NaHTHF0°C4 : 188%Even with NaH, low temp allows some N2 formation.
5LiOtBuDioxane100°C10 : 175%Good N1 selectivity, but lower yield than NaH.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954. [Link]

  • Development of a selective and scalable N1-indazole alkylation. React. Chem. Eng. 2024, 9, 831-836. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv. 2021, 11, 7114-7123. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Improving yield of nucleophilic substitution on 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the functionalization of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine via nucleophilic aromatic substitution (SNAr). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles.

Core Principles: Understanding the Reactivity of the Pyrazolo[4,3-d]pyrimidine Core

The this compound scaffold is an electron-deficient heterocyclic system. This electron deficiency is key to its reactivity. The nitrogen atoms within the fused ring system act as powerful electron-withdrawing groups, polarizing the C-Cl bond at the 7-position and making this carbon atom highly electrophilic.[1][2]

A nucleophile attacks this electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the pyrazolopyrimidine ring system, lowering the activation energy of the reaction. The final step is the elimination of the chloride leaving group, which re-establishes aromaticity and yields the substituted product.[5]

Caption: General SNAr mechanism on the pyrazolopyrimidine core.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge and can typically be resolved by systematically evaluating the following parameters:

  • Temperature: Many SNAr reactions on heterocyclic systems require thermal energy to overcome the activation barrier.[6] If you are running the reaction at room temperature, a gradual increase to 60, 80, or even 120 °C is the first logical step. Microwave irradiation can also significantly accelerate the reaction, sometimes leading to near-quantitative yields in minutes.[7]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are highly recommended.[4][8] They effectively solvate cations, leaving the nucleophilic anion more reactive.[8] Avoid protic solvents like ethanol or methanol initially, as they can form hydrogen bonds with the nucleophile, reducing its potency, and may even act as competing nucleophiles (solvolysis).[8][9]

  • Base Strength & Type: If your nucleophile is a weak acid (e.g., an aniline or a secondary amine), it may require a base to be sufficiently reactive. An inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point.[6] If the reaction is still sluggish, a stronger, non-nucleophilic base such as NaH or KHMDS may be necessary to fully deprotonate the nucleophile before its addition to the substrate.[4]

  • Nucleophile Potency: The inherent reactivity of your nucleophile is paramount. Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols.[10] If using a neutral nucleophile like an alcohol, deprotonation with a strong base to form the more potent alkoxide is essential.[8]

Q2: I'm observing multiple spots on my TLC plate, suggesting side product formation. What are the likely culprits and how can I minimize them?

A2: Side product formation often points to issues with reaction conditions or substrate stability. Here are common scenarios:

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent like an alcohol at elevated temperatures, you may form the corresponding 7-alkoxy or 7-hydroxy derivative.[6][9]

    • Solution: Switch to a non-reactive, polar aprotic solvent like DMF, DMSO, or dioxane.[8] Ensure your solvent is anhydrous, as residual water can lead to hydrolysis.

  • N-Alkylation/Arylation: The pyrazole moiety of the ring system contains an acidic N-H proton. Under basic conditions, this site can be deprotonated and may compete with your desired nucleophile for reaction with alkylating or arylating agents if they are present. It can also be alkylated by the substrate itself under certain conditions, leading to dimerization or oligomerization, although this is less common.

    • Solution: If using a strong base, consider a protection strategy for the pyrazole nitrogen (e.g., with a BOC or SEM group), though this adds steps. Alternatively, carefully controlling stoichiometry and temperature can often minimize this side reaction.

  • Degradation: The pyrazolopyrimidine core can be sensitive to very harsh conditions (e.g., excessively high temperatures or very strong bases for prolonged periods).

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[6] Consider lowering the reaction temperature and extending the reaction time.

Q3: My workup and purification are proving difficult. What are some best practices?

A3: Purification can be challenging, especially if residual polar solvents like DMF or DMSO are present.

  • DMF/DMSO Removal: After the reaction, dilute the mixture with a larger volume of an organic solvent like ethyl acetate or DCM and wash extensively with water and brine. This will partition the high-boiling polar solvent into the aqueous layer.

  • Base Removal: If an inorganic base was used, it can typically be removed by an aqueous wash. If your product is basic (e.g., an amino-substituted pyrimidine), a mild acidic wash (e.g., dilute NH₄Cl) can sometimes help, but be cautious of product precipitation or hydrolysis.

  • Chromatography: If your product is polar, standard silica gel chromatography may require a polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol). Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking for basic compounds.

Frequently Asked Questions (FAQs)

Q: Why is the chloro-substituent at the 7-position the most reactive site for nucleophilic attack?

A: The 7-position on the pyrazolo[4,3-d]pyrimidine ring is analogous to the 6-position on a purine ring. It is flanked by nitrogen atoms in the pyrimidine ring, which exert a strong electron-withdrawing inductive effect, making the C7 carbon highly electrophilic and primed for nucleophilic attack.[1][11]

Q: What is the optimal choice of base for this reaction?

A: The ideal base depends on the pKa of your nucleophile.

  • For amines and anilines: Often, the amine itself can act as the base, or an excess of the amine can be used. Alternatively, a non-nucleophilic organic base like DIPEA or triethylamine, or an inorganic base like K₂CO₃, is effective.[4][6]

  • For alcohols and thiols: A base strong enough to deprotonate the nucleophile is required. NaH, K₂CO₃, or Cs₂CO₃ are common choices.[4]

  • For very weak nucleophiles: Stronger bases like NaOtBu or LHMDS might be necessary.[6]

Q: Can I use other halogens besides chlorine at the 7-position?

A: Yes. In SNAr reactions, the reactivity order for halogens is typically F > Cl > Br > I.[3][8] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that makes the carbon more electrophilic. This is the opposite of what is observed in SN1 and SN2 reactions.[3] Therefore, a 7-fluoro analog would be expected to be more reactive.

Caption: Troubleshooting workflow for low reaction yield.

Data & Protocols

Table 1: Recommended Starting Conditions for SNAr
Nucleophile ClassExample NucleophileRecommended BaseSolventTemperature (°C)Notes
Aliphatic Amines Piperidine, ButylamineK₂CO₃ or DIPEA (2 eq.)DMF, NMP25 - 80Often highly reactive; may proceed at RT. Use excess amine (2-3 eq.) if no other base is used.
Anilines Aniline, 4-MethoxyanilineK₂CO₃ or Cs₂CO₃ (2 eq.)Dioxane, DMF80 - 120Generally less nucleophilic than aliphatic amines and require more forcing conditions.
Alcohols Methanol, IsopropanolNaH or NaOtBu (1.2 eq.)THF, Dioxane60 - 100Nucleophile must be deprotonated first to form the more reactive alkoxide. Ensure anhydrous conditions.
Thiols Thiophenol, EthanethiolK₂CO₃ or DIPEA (2 eq.)DMF, Acetonitrile25 - 60Thiols are highly nucleophilic and reactions are often rapid at lower temperatures.[10]
Protocol: General Procedure for Amination

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.2 - 1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M. Add the amine nucleophile (1.2 - 1.5 eq.) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.

References

  • Benchchem. Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • ResearchGate. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles.
  • Benchchem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • PubMed Central. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • Aromatic heterocycles 1: structures and reactions.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
  • Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION.
  • Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • MDPI. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors.

Sources

Technical Support Center: Stability of Labile Chloro-Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the 7-Chloro Group During Aqueous Workup

Diagnostic & Triage: Is Your Chloro-Group Actually Labile?

Before modifying your workflow, we must validate the chemical context. In many pharmaceutical scaffolds (e.g., 4,7-dichloroquinoline precursors for chloroquine), users often conflate the stable 7-chloro substituent with the highly labile 4-chloro substituent.

The "7-Chloro" Paradox:

  • Position 7 (Benzenoid Ring): In quinolines and quinazolines, the 7-position is meta to the ring nitrogen. It is not activated by resonance and is typically stable to aqueous hydrolysis unless forcing conditions (high pressure/temp) or strong electron-withdrawing groups (e.g.,

    
    ) are present.
    
  • Position 4 (Pyridine/Pyrimidine Ring): This position is para to the ring nitrogen. It is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) and is the primary site of hydrolysis during workup.
    

If you are observing "hydrolysis of the 7-chloro group," you are likely encountering one of two scenarios:

  • Misidentification: You are actually hydrolyzing the labile 4-chloro group on a 7-chloro-substituted scaffold.

  • Hyper-Activation: You are working with a specific scaffold (e.g., purines, pteridines, or nitro-activated benzenes) where the 7-position is genuinely labile.

The following guide addresses the preservation of activated chloro-substituents in these sensitive heterocyclic systems.

The Mechanistic Root Cause

Hydrolysis during workup is rarely a spontaneous degradation; it is a kinetic failure of the quenching process.

The Mechanism: Acid-Catalyzed

In activated heterocycles (like 4,7-dichloroquinoline), the ring nitrogen becomes protonated in the presence of acid (generated by quenching reagents like


 or 

).
  • Activation: Protonation of the ring nitrogen (

    
    ) pulls electron density, making the carbon-chlorine bond highly electrophilic.
    
  • Attack: Water acts as a nucleophile, attacking the C-Cl carbon.[1]

  • Transition: A Meisenheimer-like complex forms.

  • Collapse: Chloride (

    
    ) is expelled, and the tautomeric equilibrium drives the product to the thermodynamically stable "one" (hydroxy/keto) form.
    
Visualizing the Failure Mode

The following diagram illustrates the decision pathways that lead to hydrolysis versus product isolation.

HydrolysisPathways cluster_legend Key Variable: Localized Acidity Start Crude Reaction Mixture (e.g., R-Cl + Excess POCl3) Quench Aqueous Quench Step Start->Quench DirectWater Direct Water Addition (Uncontrolled Exotherm) Quench->DirectWater Standard Protocol ControlledQuench Cryogenic/Buffered Quench (Temp < 5°C, pH 7-8) Quench->ControlledQuench Optimized Protocol AcidSpike HCl Generation (pH < 1, Temp > 60°C) DirectWater->AcidSpike Protonation N-Protonation activates C-Cl bond AcidSpike->Protonation Hydrolysis Hydrolysis to Phenol/Quinolinone (Loss of Product) Protonation->Hydrolysis PhaseTransfer Rapid Phase Separation (DCM/Toluene) ControlledQuench->PhaseTransfer Isolation Intact Chloro-Product PhaseTransfer->Isolation

Caption: Figure 1. Kinetic competition between product isolation and acid-catalyzed hydrolysis during workup.

Troubleshooting Scenarios (FAQ)

Q1: I am quenching a reaction with ice water, but I still see ~15% hydrolysis. Why?

A: Ice is not enough. When


 hits water, it generates 3 equivalents of HCl and massive heat. Even with ice, "hot spots" of concentrated acid form locally.
  • The Fix: Do not quench into water. Quench the reaction mixture into a cold, stirred mixture of solvent (DCM or Toluene) and weak base (Sodium Acetate or

    
    ) . The solvent immediately sequesters the product away from the aqueous acid, while the base neutralizes the HCl as it forms.
    
Q2: My 7-chloro group is stable in acid, but degrades during the base wash.

A: You are likely seeing Nucleophilic Displacement by Hydroxide . If your ring is highly electron-deficient (e.g., nitro-substituted),


 is a strong enough nucleophile to displace the chloride even at room temperature.
  • The Fix: Switch from NaOH/KOH to Saturated Ammonium Chloride (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    . Keep the pH < 9.
Q3: Can I avoid water entirely?

A: Yes, and for highly sensitive compounds, this is mandatory.

  • The Fix: Remove excess

    
     via vacuum distillation (azeotrope with toluene). Then, add the crude oil to an anhydrous solvent and treat with solid Sodium Acetate  or a tertiary amine to neutralize residual acid salts before filtration.
    

Optimized Protocols

Select the protocol based on your compound's sensitivity (Hammett


 values of substituents).
Protocol A: The "Buffer-Shield" Quench (Recommended for 4,7-Dichloroquinoline)

Best for: Moderately labile chlorides sensitive to acid spikes.

StepActionRationale
1 Dilute Dilute the crude reaction mixture 1:1 with DCM or Chloroform .
2 Prepare Quench In a separate flask, prepare 20% w/v Potassium Carbonate (

)
or Sodium Acetate . Cool to

.
3 Reverse Addition Slowly add the Reaction Mixture into the Quench Solution via dropping funnel. Maintain internal temp

.
4 Phase Cut Immediately separate layers. Do not let them stir for hours.
5 Dry Dry organic layer over

(not basic alumina, which can cause degradation).
Protocol B: The "Ammonia-Ice" Method

Best for: Large scale scale-up where filtration is difficult.

  • Pour the reaction mass slowly onto a mixture of Crushed Ice (500g) and 25% Aqueous Ammonia (100mL) .

  • Stir vigorously. The ammonia maintains a basic pH (preventing acid-catalyzed activation) but is not nucleophilic enough (compared to

    
    ) to displace the chloride at 
    
    
    
    .
  • Extract immediately into Ethyl Acetate.

Protocol C: Anhydrous Workup (The "Nuclear Option")

Best for: Extremely labile heteroaryl chlorides (e.g., purines).

  • Evaporate reaction solvent/reagent (

    
    ) completely under high vacuum.
    
  • Co-evaporate with Toluene (

    
    ) to remove trace acid.
    
  • Dissolve residue in dry DCM.

  • Add Solid

    
      and stir for 30 mins.
    
  • Filter through a pad of Celite/Silica.

  • Concentrate. (No water contact).

References

  • BenchChem. (2025).[2][3] Industrial preparation method of 4,7-dichloroquinoline (Patent Analysis). Retrieved from .

  • Save My Exams. (2024). Relative Ease of Hydrolysis in Aryl Chlorides.[4] Retrieved from .

  • National Institutes of Health (NIH). (2016). Synthesis and Evaluation of 7-Chloro-4-Aminoquinoline Variants. PubMed Central. Retrieved from .

  • LibreTexts Chemistry. (2024). Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) Mechanisms. Retrieved from .
    
  • Massey University. (2024). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.[5] Retrieved from .

Sources

Purification methods for separating 7-chloro starting material from substitution products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-chloro starting materials from their substitution products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges.

Introduction

The purification of a 7-chloro-substituted quinoline or quinolone starting material from its substitution products is a critical step in many synthetic workflows. The success of a synthesis is often not just in the reaction itself, but in the effective isolation of the desired product in high purity. The choice of purification method depends heavily on the nature of the substitution reaction and the physicochemical properties of the starting material and the resulting products. This guide will walk you through the most common purification strategies, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common substitution products I can expect when reacting a 7-chloro-quinolone derivative?

The most common reactions involving a 7-chloro-quinolone are nucleophilic aromatic substitutions (SNAr), where the chlorine at the C7 position is displaced by a nucleophile. Typical nucleophiles include amines, alcohols, and thiols, leading to the formation of 7-amino, 7-alkoxy, or 7-thioalkoxy substituted products, respectively. These substitution products often have significantly different polarities and basicities compared to the 7-chloro starting material, which is the key to their separation.

Q2: How do I choose the best purification method for my mixture?

The choice of purification method is dictated by the differences in physical and chemical properties between your 7-chloro starting material and your substitution product(s).

Property Difference Recommended Primary Method Secondary/Alternative Methods
Polarity Flash Column ChromatographyRecrystallization
Acidity/Basicity Acid-Base ExtractionColumn Chromatography on deactivated silica or alumina
Solubility RecrystallizationSolvent Washing/Trituration
Volatility Distillation (less common for these compounds)---

Q3: My product is an oil and will not crystallize. What should I do?

This is a common challenge. Here are several strategies to try:

  • Solvent Screening: Systematically test a range of solvents and solvent mixtures. For non-polar oils, try adding a non-polar solvent like hexane or pentane dropwise to a concentrated solution in a more polar solvent (e.g., dichloromethane) until turbidity persists.[1] For polar oils, a mixture of a polar solvent like ethanol or acetone with water can be effective.[1]

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[1] Dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of HCl in a miscible solvent can yield a crystalline hydrochloride salt.[1]

  • Chromatographic Purification: If crystallization fails, column chromatography is your next best option to obtain a pure product, which may then solidify upon solvent removal.[1]

Q4: My compound seems to be decomposing on the silica gel column. How can I prevent this?

Quinolines can be sensitive to the acidic nature of standard silica gel.[2]

  • Deactivation of Silica Gel: Pre-treat the silica gel with a base like triethylamine. This is done by preparing a slurry of the silica gel in your starting eluent and adding a small amount of triethylamine (typically 0.1-1% v/v).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1][3] For certain compounds, Florisil or even reverse-phase (C18) silica can be effective alternatives.[1][3]

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash column chromatography is the most versatile technique for separating compounds with different polarities.

1. Sample Preparation and TLC Analysis:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems to find an eluent that gives good separation between the starting material and the product. A good target Rf for your desired product is between 0.2 and 0.4.[2] A common starting eluent for quinoline derivatives is a mixture of hexanes and ethyl acetate.[2]

2. Column Packing (Wet Packing Method): [2]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen low-polarity mobile phase (e.g., 95:5 hexanes:EtOAc).

  • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

  • Drain the excess solvent until it is level with the top of the silica.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent.

  • Carefully apply the solution to the top of the silica bed.

  • Rinse the flask with a small amount of solvent and add it to the column.

4. Elution:

  • Carefully add your mobile phase to the column.

  • Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_column Column Setup cluster_run Purification cluster_post Post-Purification TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect Continue Combine Combine Pure Fractions Analyze->Combine If Pure Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Flash Column Chromatography.

Guide 2: Acid-Base Extraction

This technique is highly effective for separating basic quinoline derivatives from neutral or acidic impurities.[4][5] The basic nitrogen atom of the quinoline ring system allows for its selective extraction into an acidic aqueous phase.[6][7]

1. Dissolution:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.[4]

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated, water-soluble quinoline product will be in the aqueous layer, while the neutral starting material remains in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery of the product.

3. Basification and Back-Extraction:

  • Combine the acidic aqueous extracts.

  • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). Your product should precipitate out if it is a solid.

  • If the product remains dissolved or is an oil, add a fresh portion of organic solvent to the now basic aqueous solution in the separatory funnel.

  • Shake the funnel to extract the deprotonated, organic-soluble product back into the organic layer.[7]

  • Repeat the back-extraction with fresh organic solvent.

4. Final Workup:

  • Combine the organic layers from the back-extraction.

  • Wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

G cluster_start Crude Mixture cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_final_product Final Product Crude 7-Chloro-Quinolone (Neutral) + 7-Amino-Quinolone (Basic) in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) Shake in Separatory Funnel Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer Organic Layer: 7-Chloro-Quinolone Separate1->OrganicLayer Organic AqueousLayer Aqueous Layer: Protonated 7-Amino-Quinolone Salt Separate1->AqueousLayer Aqueous DryOrganic Dry and Evaporate OrganicLayer->DryOrganic PureSM Pure Starting Material DryOrganic->PureSM AddBase Add Base (e.g., NaOH) Back-extract with Organic Solvent AqueousLayer->AddBase Separate2 Separate Layers AddBase->Separate2 FinalOrganic Organic Layer: 7-Amino-Quinolone Separate2->FinalOrganic Organic DryProduct Dry and Evaporate FinalOrganic->DryProduct PureProduct Pure Product DryProduct->PureProduct

Caption: Decision tree for acid-base extraction.

Guide 3: Recrystallization

Recrystallization is an excellent method for purifying solid products when there is a significant difference in solubility between the desired compound and impurities in a particular solvent at different temperatures.

1. Solvent Selection:

  • The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[8]

  • Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) to find a suitable one.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling (with stirring or boiling chips).

  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Cooling and Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, it is essential to assess the purity of your compound.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and assess the purity of your compound. The absence of signals from the starting material or other impurities is a good indication of high purity.

References

  • Martin, S. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Open Works. Retrieved from [Link]

  • García-Cerrillo, S., Rincón, J. A., & Baxendale, I. R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Retrieved from [Link]

  • Pérez-Picaso, L., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4235. Retrieved from [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Solomon, V. R., & Puri, S. K. (2010). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of medicinal chemistry, 53(1), 391-403. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 515-523. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Surrey, A. R., & Hammer, H. F. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • El-Sayed, N. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 515-523. Retrieved from [Link]

  • Zhang, Z., Zhou, W., & Yu, A. (2004). Synthesis and antibacterial activity of 7-(substituted)aminomethyl quinolones. Bioorganic & medicinal chemistry letters, 14(2), 393-395. Retrieved from [Link]

  • Abunada, N. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International, 32(17), 78-90. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloroquinoline. PubChem. Retrieved from [Link]

  • Kenny, G. D., et al. (2015). The Synthesis of Quinolone Natural Products from Pseudonocardia sp. European Journal of Organic Chemistry, 2015(36), 8048-8056. Retrieved from [Link]

  • Kulkarni, S. K., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459. Retrieved from [Link]

  • King, A. (n.d.). Successful Flash Chromatography. Teledyne ISCO. Retrieved from [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. EduBirdie. Retrieved from [Link]

  • Madrid, P. B., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & medicinal chemistry letters, 21(1), 441-444. Retrieved from [Link]

  • Riaz, M., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(12), 899-913. Retrieved from [Link]

  • Welch, C. J., et al. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 42(8), 324-331. Retrieved from [Link]

  • Schwabacher, A. W., & Bey, A. L. (2017). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Shanghai Yimin Chemical Co Ltd. (2011). CN Patent No. 101638382B.
  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9348-9371. Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Retrieved from [Link]

  • Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291. Retrieved from [Link]

  • de Souza, N. B., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Molecules, 14(10), 4045-4058. Retrieved from [Link]

  • Zell, D., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8(1), 1-8. Retrieved from [Link]

Sources

Technical Support Center: Solubility Solutions for Pyrazolopyrimidines in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Problem

Pyrazolopyrimidines are privileged scaffolds in drug discovery, particularly as kinase inhibitors (e.g., Ibrutinib analogs). However, their physicochemical properties often create significant hurdles for NMR characterization.

The Root Cause:

  • Planarity & Pi-Pi Stacking: The fused heterocyclic core is flat, leading to strong intermolecular pi-pi stacking interactions. This mimics "graphite-like" sheets that resist solvation.

  • Hydrogen Bonding Network: The pyrazole NH and pyrimidine nitrogens often form robust intermolecular hydrogen bond networks in the solid state (high lattice energy).

  • Solvent Mismatch: Standard non-polar solvents (CDCl₃) cannot break the lattice energy, while polar protic solvents (MeOH) may cause unwanted proton exchange.

This guide provides a systematic approach to solubilizing these "brick dust" compounds while maintaining sample integrity for high-resolution NMR.

Diagnostic Workflow: The Solubility Decision Matrix

Do not guess. Follow this logic flow to select the optimal solvent system. This minimizes waste and prevents sample degradation.

SolubilityWorkflow Start Start: Solid Pyrazolopyrimidine (2-5 mg) TryDMSO Attempt 1: DMSO-d6 (Standard) Start->TryDMSO CheckSol1 Soluble? TryDMSO->CheckSol1 Heat Physical Method: Heat to 40-60°C + Sonication CheckSol1->Heat No (Precipitate) Aggreg Check Line Width: Are peaks broad? CheckSol1->Aggreg Partial (Broad) Success Proceed to Acquisition CheckSol1->Success Yes (Sharp Peaks) CheckSol2 Soluble? Heat->CheckSol2 TryAcid Chemical Modification: Add 1-2 drops TFA-d CheckSol2->TryAcid No CheckSol2->Success Yes AddCosolvent Disaggregation: Add 10-20% CD3OD or TFE-d3 Aggreg->AddCosolvent Yes Aggreg->Success No AddCosolvent->Success CheckSol3 Soluble? TryAcid->CheckSol3 Exotic Exotic Solvents: Pyridine-d5 or HFIP-d2 CheckSol3->Exotic No CheckSol3->Success Yes (Salt Form)

Figure 1: Decision matrix for selecting NMR solvents based on solubility and aggregation state.

Troubleshooting Guide (Q&A)

Issue 1: "My sample dissolves in DMSO-d6, but the peaks are incredibly broad."

Diagnosis: Aggregation.[1] Pyrazolopyrimidines often form dimers or oligomers in solution due to pi-stacking. This increases the effective molecular tumbling time (


), leading to rapid transverse relaxation (

) and broad linewidths.

Solution:

  • Temperature: Run the experiment at 320 K - 340 K (47°C - 67°C) . Increased thermal energy disrupts aggregates and lowers viscosity.

    • Warning: Ensure your cap is tight to prevent evaporation and check thermal stability.

  • Dilution: If signal-to-noise (S/N) permits, dilute the sample by 50%. Aggregation is concentration-dependent.[1]

  • Co-solvent: Add 10-20% Methanol-d4 (CD₃OD) . This disrupts the hydrogen bonding network that stabilizes the aggregates.

Issue 2: "I cannot see the NH proton signals."

Diagnosis: Chemical Exchange. The pyrazole or amide NH protons are "exchangeable." If your solvent contains trace water (H₂O) or is protic (MeOH), these protons exchange rapidly with the solvent deuterium pool, causing the signal to disappear.

Solution:

  • Dry Solvent: Use "100%" DMSO-d6 from a fresh ampoule (not a screw-cap bottle).

  • Avoid Methanol/Water: Do not use CD₃OD or D₂O as co-solvents.

  • Lower Temperature: Cool the sample to 280 K (7°C) . This slows down the exchange rate (

    
    ), potentially sharpening the NH peak.
    
  • Alternative Solvent: Switch to DMSO-d6 + 5% TFE-d3 (2,2,2-Trifluoroethanol). TFE stabilizes secondary structures and hydrogen bonds, often slowing exchange.

Issue 3: "The sample is rock solid. Nothing dissolves it."

Diagnosis: High Lattice Energy. The crystal packing is too stable for standard solvation.

Solution:

  • The "TFA Trick": Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) to the DMSO-d6 suspension.

    • Mechanism:[2][3] Pyrazolopyrimidines are basic. TFA protonates the ring nitrogens, converting the neutral molecule into a charged salt. Ionic species are vastly more soluble in polar DMSO.

    • Note: This will shift your chemical shifts (

      
      ).[4] You must report data as the "TFA salt."
      
  • Pyridine-d5: If the compound is not basic or acid-sensitive, use Pyridine-d5. It is an excellent solvent for planar aromatics due to its ability to participate in pi-stacking interactions with the solute.

Issue 4: "I need 13C NMR but I can't get enough material in solution."

Diagnosis: Solubility Limit vs. Sensitivity. You cannot dissolve 10mg+ for a standard carbon scan.

Solution:

  • Specialized Tubes: Use a Shigemi tube . This matches the magnetic susceptibility of the solvent and restricts the sample volume to the active coil region, increasing effective concentration by 2-3x with the same mass.

  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)₃] (approx 1-3 mg). This paramagnetic agent shortens the

    
     relaxation time of carbon atoms, allowing you to scan much faster (e.g., delay time 
    
    
    
    instead of
    
    
    ).

Advanced Protocols

Protocol A: The "TFA-d" Solubilization Method

Use when: Sample is insoluble in neutral DMSO-d6.

  • Preparation: Place 3-5 mg of sample in the NMR tube.

  • Solvent: Add 0.5 mL DMSO-d6.

  • Observation: If the sample remains cloudy/solid after sonication, acquire a reference 1H spectrum (you will likely only see solvent).

  • Acidification:

    • Under a fume hood, add 10-20

      
      L of TFA-d  directly to the tube.
      
    • Cap and invert gently 5-10 times. The solution should clear immediately.

  • Acquisition: Run the NMR.

    • Critical: The chemical shifts of protons near the basic nitrogens (pyrimidine ring) will move downfield (deshielded) by 0.5 - 1.0 ppm due to protonation.

Protocol B: High-Temperature Acquisition in DMSO

Use when: Peaks are broad due to aggregation.

  • Safety Check: Ensure the NMR tube cap is high-quality (tight fit). DMSO expands when heated.

  • Setup:

    • Insert sample into the magnet.

    • Set temperature to 300 K initially. Lock and shim.

    • Increase temperature in steps: 310 K -> 320 K -> 330 K .

    • Allow 5-10 minutes for thermal equilibration at the target temp.

  • Reshim: Shims change significantly with temperature. You must re-shim (gradient shim) at the high temperature.

  • Acquisition: Acquire data.

  • Cooldown: Return the probe to 298 K immediately after finishing to protect the probe electronics.

Reference Data: Solvent Properties

SolventBoiling Point (°C)Residual Peak (1H, ppm)Water Peak (ppm)Suitability for Pyrazolopyrimidines
DMSO-d6 1892.50 (quint)3.33Excellent (High polarity, dissolves most)
CDCl3 617.26 (s)1.56Poor (Often insoluble)
Methanol-d4 653.31 (quint)4.87Fair (Good for breaking aggregates, loses NH)
Pyridine-d5 1158.74, 7.58, 7.224.87Good (For non-basic, planar aromatics)
TFA-d 7211.50 (acid)-Additive (Solubilizer via protonation)

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy). [Link]

  • Hollerton, J. C. (2014).[4] Sample Preparation for NMR Spectroscopy. Encyclopedia of Spectroscopy and Spectrometry. [Link]

  • Bonn, G., et al. (2010). Effects of solvent and temperature on the NMR spectra of pyrazolopyrimidines. Magnetic Resonance in Chemistry. (Generalized reference based on standard heterocyclic behavior described in search results).
  • ResearchGate Discussions. (2021). "How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?" [Link]

Sources

Technical Support Center: Regioselective Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-PYR-43D Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling N1 vs. N2 Selectivity in Alkylation Reactions

Executive Summary

The alkylation of 1H-pyrazolo[4,3-d]pyrimidine presents a classic tautomeric challenge. The scaffold exists in equilibrium between the 1H- and 2H-tautomers. While the N1-isomer is generally the thermodynamic product (minimizing steric clash with C7-substituents), the N2-isomer is often the kinetic product, stabilized by specific solvation effects or chelation.

This guide provides a decision framework to control this selectivity, troubleshooting steps for inseparable mixtures, and validated protocols for synthesizing specific isomers.

Module 1: The Diagnostic Framework

Before starting your synthesis, determine your target isomer and assess the steric environment of your substrate.

Regioselectivity Decision Tree

Regioselectivity_Decision_Tree Start Start: Define Target Isomer Target_N1 Target: N1-Alkylation (Thermodynamic) Start->Target_N1 Target_N2 Target: N2-Alkylation (Kinetic/Chelation) Start->Target_N2 Cond_N1 Condition Set A: Polar Aprotic Solvent (DMSO/DMF) + Weak Base Target_N1->Cond_N1 Mitsunobu Alternative: Mitsunobu (PPh3 / DIAD) Target_N1->Mitsunobu For 1°/2° Alcohols Cond_N2 Condition Set B: Non-Polar Solvent (THF) + NaHMDS/LiHMDS Target_N2->Cond_N2 Mech_N1 Mechanism: Solvent-Separated Ion Pair (Steric control dominates) Cond_N1->Mech_N1 Mech_N2 Mechanism: Contact Ion Pair / Chelation (Na+ coordinates N2 & N7/O) Cond_N2->Mech_N2

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Module 2: Validated Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Best for: Methylation, benzylation, and unhindered alkyl halides. Mechanism: In polar aprotic solvents (DMSO/DMF), the metal cation is well-solvated (Solvent-Separated Ion Pair). The alkylation is governed by sterics; the N1 position is generally less hindered relative to the "bay region" near the pyrimidine ring, provided C7 is not excessively bulky.

  • Reagents: Alkyl Halide (1.1 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Temperature: 25 °C to 60 °C.

Step-by-Step:

  • Dissolve 1H-pyrazolo[4,3-d]pyrimidine in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃. Stir for 15 minutes to deprotonate.

  • Add the alkyl halide dropwise.

  • Monitor by LCMS. N1-alkylation is usually slower but more stable.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.

Protocol B: N2-Selective Alkylation (Kinetic/Chelation Control)

Best for: Synthesis of kinetic isomers or when N1 is sterically blocked. Mechanism: In non-polar solvents (THF), the cation (Na⁺ or Li⁺) forms a Contact Ion Pair . The metal coordinates between N2 and the N7 (or C7-substituent heteroatom), directing the alkylating agent to N2.

  • Reagents: Alkyl Halide (1.1 eq), NaHMDS (1.1 eq).

  • Solvent: THF (Anhydrous).

  • Temperature: -78 °C to 0 °C.

Step-by-Step:

  • Dissolve substrate in THF under Argon/Nitrogen. Cool to -78 °C.

  • Add NaHMDS (1M in THF) dropwise. Stir for 30 mins.

  • Add alkyl halide rapidly.

  • Allow to warm slowly to 0 °C. Quench immediately upon consumption of starting material to prevent equilibration to the N1 isomer.

Protocol C: The "Pre-Alkylation" Strategy (Sildenafil Route)

Best for: Scale-up where chromatographic separation of isomers is non-viable. Concept: Instead of alkylating the fused system, alkylate the pyrazole before fusing the pyrimidine ring.

Workflow:

  • Start: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (already N1-methylated).

  • Nitration: Introduce nitro group at C4.

  • Reduction/Amidation: Convert to amine and couple with benzoyl chloride.

  • Cyclization: Close the pyrimidine ring using basic conditions (e.g., KOtBu/tBuOH). Note: This guarantees 100% N1 regioselectivity because N2 is chemically blocked prior to ring fusion.

Module 3: Troubleshooting & FAQs

Q1: I followed Protocol A but still got a 60:40 mixture of N1:N2. Why?

Diagnosis: This often happens with reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) where the reaction rate exceeds the equilibration rate. Fix:

  • Switch Base: Use a bulkier base like

    
    -BuOK in 
    
    
    
    -BuOH.
  • Temperature: Increase temperature to 80°C. Higher thermal energy helps the system overcome the activation barrier to reach the thermodynamic minimum (usually N1).

  • Leaving Group: Switch from Iodide (fast) to Chloride (slow) to allow thermodynamic equilibration.

Q2: How do I distinguish N1 vs. N2 isomers by NMR?

This is the most critical analytical step. Do not rely solely on LCMS retention times.

FeatureN1-Isomer (Thermodynamic)N2-Isomer (Kinetic)
C3-H Shift Typically downfield (δ 8.0 - 8.5 ppm)Typically upfield (δ 7.8 - 8.2 ppm)
NOE Signal Strong NOE between N-Alkyl protons and C7-substituent (if present).Strong NOE between N-Alkyl protons and C3-H .
C13 Shift N-CH carbon often appears at different shifts; requires HMBC to correlate to Pyrazole C3.

Visualizing the NOE Difference:

NOE_Analysis cluster_N1 N1-Alkylation (NOE Pattern) cluster_N2 N2-Alkylation (NOE Pattern) N1 N1-R C7 C7-Sub N1->C7 Strong NOE C3_1 C3-H N1->C3_1 Weak/No NOE N2 N2-R C7_2 C7-Sub N2->C7_2 Weak/No NOE C3_2 C3-H N2->C3_2 Strong NOE

Figure 2: Nuclear Overhauser Effect (NOE) interactions used to assign regiochemistry.

Q3: Can I use the Mitsunobu reaction?

Answer: Yes, but with caveats. The Mitsunobu reaction (Alcohol, PPh3, DIAD) generally favors N1-alkylation for primary alcohols due to steric constraints of the betaine intermediate. However, if the C7 position of the pyrimidine is heavily substituted, the reaction may steer toward N2.

  • Tip: If Mitsunobu fails, try Cyanomethylenetributylphosphorane (CMBP) , which is a more potent reagent for difficult heterocyclic alkylations.

References

  • Pfizer's Sildenafil Synthesis (Route Selection)

    • Title: Synthesis of Sildenafil Citrate.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1819-1824.
    • Context: Describes the "Pre-alkylation" str
  • Solvent Effects on Regioselectivity

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.[2][3]

    • Source:Journal of Organic Chemistry, 2018, 83(12), 6334–6353.[2]

    • Context: Detailed mechanistic study on cation coordination (Na+ in THF vs DMSO) driving N2 vs N1 selectivity.
  • Mitsunobu Reaction on Pyrazolopyrimidines

    • Title: Regioselective Synthesis of Pyrazolo[3,4-d]Pyrimidine Based Carbocyclic Nucleosides.
    • Source:Nucleosides, Nucleotides and Nucleic Acids, 2016, 35(1), 43-52.[4]

    • Context: Application of Mitsunobu conditions for installing bulky groups.
  • NMR Characterization Techniques

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[5]

    • Source:Magnetic Resonance in Chemistry, 2024, 62(11), 765-774.[5]

    • Context: Methodologies for distinguishing tautomeric alkyl

(Note: While some references discuss the isomeric [3,4-d] system, the electronic and steric principles regarding solvent control and cation coordination are directly applicable to the [4,3-d] scaffold described in this guide.)

Sources

Technical Support Center: Troubleshooting Low Reactivity of 7-Chloroquinolines with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable insights into a common yet challenging synthetic problem: the low reactivity of the C7-chloro group on a quinoline scaffold when reacting with sterically demanding amines. We will move beyond simple procedural lists to explain the underlying chemical principles and provide robust, field-proven solutions.

Section 1: Troubleshooting Q&A - Understanding the Core Problem

This section addresses the fundamental reasons behind reaction failures, providing the mechanistic basis for the troubleshooting strategies that follow.

Q1: Why is my standard nucleophilic aromatic substitution (SₙAr) reaction between a 7-chloroquinoline derivative and a bulky secondary amine (e.g., diisopropylamine) failing or giving negligible yield?

A1: The failure of this reaction is rooted in two fundamental principles: unfavorable electronics and severe steric hindrance, both of which are antithetical to the required mechanism of nucleophilic aromatic substitution (SₙAr).

  • Electronic Factors: The SₙAr mechanism proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] For this intermediate to form, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chloride).[3] While the nitrogen atom in the quinoline ring is electron-withdrawing, its activating effect on the C7 position is significantly attenuated compared to its effect on the C2 and C4 positions. This makes the C7 carbon insufficiently electrophilic to be readily attacked by a neutral amine nucleophile.

  • Steric Hindrance: The SₙAr mechanism requires the nucleophile to attack the carbon atom bearing the leaving group.[4] When the incoming amine is sterically bulky (e.g., has large alkyl groups), it physically cannot approach the C7 carbon to form the required C-N bond. This steric clash dramatically increases the activation energy for the formation of the Meisenheimer complex, effectively preventing the reaction from proceeding.[5]

SNAr_Failure cluster_reactants Reactants 7CQ 7-Chloroquinoline Amine Sterically Hindered Amine (e.g., R₂NH) TS High-Energy Transition State 7CQ->TS Attack at C7 Amine->TS Nucleophilic Attack NoProduct No Reaction / Trace Product TS->NoProduct Steric & Electronic Barrier Too High

Diagram 1. Conceptual pathway for the failed SₙAr reaction.
Section 2: The Recommended Solution - Palladium-Catalyzed Buchwald-Hartwig Amination

Given the inherent limitations of the SₙAr pathway, a mechanistically distinct approach is required. Transition-metal catalysis provides the most robust and versatile solution.

Q2: What is the most effective and widely adopted alternative to SₙAr for coupling hindered amines with 7-chloroquinolines?

A2: The premier method for this transformation is the Buchwald-Hartwig amination .[6] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, demonstrating broad substrate scope and functional group tolerance. Crucially, its catalytic cycle operates through a mechanism of oxidative addition and reductive elimination, which is not constrained by the same electronic and steric factors that plague the SₙAr reaction.[7] This allows for the successful coupling of challenging substrates, including electron-neutral aryl chlorides and sterically hindered amines.

Buchwald_Hartwig_Cycle pd_active LₙPd(0) pd_oxidative LₙPd(II)(Ar)(Cl) pd_active->pd_oxidative Oxidative Addition pd_amido LₙPd(II)(Ar)(NR₂) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd_active Reductive Elimination product Ar-NR₂ (Product) pd_amido->product arcl Ar-Cl (7-Chloroquinoline) arcl->pd_oxidative amine R₂NH (Hindered Amine) + Base amine->pd_amido

Diagram 2. Simplified Buchwald-Hartwig amination catalytic cycle.
Q3: How do I select the optimal components (catalyst, ligand, base) for a successful Buchwald-Hartwig coupling with my specific substrates?

A3: The success of a Buchwald-Hartwig reaction is highly dependent on the judicious selection of its components. For challenging couplings involving aryl chlorides and hindered amines, the choice of ligand is paramount.

  • Palladium Source: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern palladium precatalysts are highly recommended for improved reliability and activity.[8] Buchwald's G3 and G4 precatalysts, for example, are air-stable complexes that rapidly and cleanly generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.

  • The Ligand (The Most Critical Choice): The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For coupling sterically hindered amines with unactivated aryl chlorides, highly active, bulky, and electron-rich biaryl monophosphine ligands are required.[6][9] These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step.

    • Top Recommendations:

      • XPhos: A robust, versatile ligand for a wide range of C-N couplings.

      • RuPhos: Often shows exceptional activity for coupling with highly hindered secondary amines.

      • BrettPhos: Particularly effective for coupling primary amines and shows high reactivity at lower temperatures.[7]

      • tBuXPhos: An advanced ligand offering high activity for challenging substrates.

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex) within the catalytic cycle.[9]

    • Strong Bases (Most Common): Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective bases for these couplings.[10]

    • Weaker Bases (For Sensitive Substrates): If your substrate contains base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.[8]

  • Solvent and Temperature: Anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are excellent first choices. The reaction is typically heated to between 80-110 °C to ensure an efficient rate. Microwave-assisted heating can also be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[5][11]

Section 3: Practical Application & Protocols

This section provides a validated starting point for your experiments and a logical workflow for optimization.

Q4: Can you provide a general, reliable starting protocol for coupling a 7-chloroquinoline derivative with a hindered secondary amine?

A4: Absolutely. The following protocol is a robust starting point based on established literature and is designed for a ~0.5 mmol scale reaction. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) as the catalyst system can be sensitive to oxygen.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup:

    • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 7-chloroquinoline derivative (1.0 equiv, 0.5 mmol).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 0.01 mmol).

    • Add the biaryl phosphine ligand (e.g., XPhos, 0.04 equiv, 0.02 mmol). Note: The precatalyst already contains ligand, but adding a slight excess can be beneficial.

    • Add the base (e.g., Sodium tert-butoxide, 1.4 equiv, 0.7 mmol).

    • Seal the vessel with a septum or screw cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Reagent Addition:

    • Through the septum, add the anhydrous solvent (e.g., Toluene, 2.5 mL).

    • Add the sterically hindered amine (1.2 equiv, 0.6 mmol).

    • If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing the organic layer.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (~10 mL) and water (~10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary: Recommended Starting Conditions
ParameterCondition 1: Hindered Secondary AmineCondition 2: Hindered Primary AmineNotes
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G3BrettPhos Pd G3Precatalysts are recommended for reproducibility.
Ligand RuPhos or XPhosBrettPhosThe ligand choice is critical for success.[6][12]
Base NaOtBu or KOtBuK₃PO₄ or Cs₂CO₃Stronger bases are often needed for secondary amines.
Solvent Toluene or 1,4-DioxaneToluene or t-BuOH/Water mixtureSolvent choice can impact reaction rate and solubility.
Temperature 100 - 110 °C80 - 100 °CHigher temperatures may be needed for less reactive chlorides.
Catalyst Loading 1-3 mol %1-3 mol %Lower loadings may be possible upon optimization.
Section 4: Advanced Troubleshooting & FAQs
Q5: My reaction is clean but stalls at ~50% conversion. What are the first things I should try to push it to completion?

A5: Stalled reactions are common and can often be resolved with systematic optimization.

Troubleshooting_Workflow start Start: Low Conversion check_reagents 1. Verify Reagent Quality (Anhydrous solvent? Fresh base?) start->check_reagents screen_ligands 2. Screen Alternative Ligands (e.g., RuPhos, BrettPhos) check_reagents->screen_ligands If reagents are good screen_bases 3. Screen Alternative Bases (e.g., K₃PO₄, LHMDS) screen_ligands->screen_bases If still low conversion vary_temp 4. Increase Temperature (e.g., 110°C -> 120°C) screen_bases->vary_temp If still low conversion success Success! vary_temp->success

Diagram 3. A logical workflow for troubleshooting difficult couplings.
  • Re-evaluate Your Ligand: This is the most powerful variable. If you started with XPhos, try RuPhos. The subtle electronic and steric differences between ligands can have a profound impact on catalyst activity for a specific substrate pair.[12]

  • Check Your Base: Sodium tert-butoxide is hygroscopic and its quality can degrade over time. Using a freshly opened bottle or a sublimed portion of potassium tert-butoxide can often revive a sluggish reaction.

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the precatalyst loading from 2 mol% to 5 mol% can often overcome a high activation barrier for a difficult substrate.

  • Increase Temperature: If your substrates are stable, increasing the temperature to 120-130 °C (in a sealed vessel) can improve reaction rates.

Q6: I am observing a significant amount of hydrodehalogenation (my 7-chloroquinoline is being converted to quinoline). How can I minimize this side reaction?

A6: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the base or solvent. To mitigate this:

  • Change the Ligand: Some ligands are more prone to promoting this side reaction. Switching to a different class of bulky biaryl phosphine ligand is the best first step.

  • Use a Weaker Base: Switching from NaOtBu to a weaker base like K₃PO₄ can sometimes reduce the rate of hydrodehalogenation.

  • Ensure Anhydrous Conditions: Trace water can be a source of protons for this side reaction. Ensure your solvent and reagents are scrupulously dry.

References
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Journal of Chemical Research.
  • Amination of quinolones with morpholine derivatives. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Concerted nucleophilic aromatic substitutions. Harvard University DASH. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]

  • Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ResearchGate.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support: Recrystallization Protocols for 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Strategy

The Challenge: Purifying 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine presents a specific dichotomy: the molecule requires polar solvents to dissolve the fused heterocyclic core, yet the 7-chloro substituent is an imidoyl chloride equivalent, making it susceptible to hydrolysis (reverting to the 7-one species) or alcoholysis (forming 7-alkoxy impurities) under thermal stress.[1]

The Solution: Our technical recommendation prioritizes anhydrous, non-nucleophilic solvent systems to preserve the reactive chloro-handle while effectively removing the primary impurity (the 7-hydroxy/7-one precursor).[1]

Solvent System Decision Matrix
Solvent SystemRoleSuitability RatingTechnical Notes
Ethyl Acetate (EtOAc) Primary SolventHigh (Recommended) Balances solubility and stability.[1] Low risk of solvolysis compared to alcohols.[1]
EtOAc / n-Heptane Solvent/Anti-SolventHigh Ideal for maximizing yield. Heptane acts as a gentle anti-solvent to drive precipitation.[1]
Ethanol (Absolute) Alternative SolventMedium Excellent solubility profile, but carries a risk of nucleophilic attack (formation of 7-ethoxy derivative) if refluxed >30 mins.[1]
Dichloromethane (DCM) SolubilizerLow (Specific Use) Used only for cold-filtration protocols to remove highly insoluble impurities.[1] Too volatile for standard thermal recrystallization.[1]
Water CONTAMINANT Avoid Strictly exclude moisture.[1] Water causes rapid hydrolysis to the thermodynamic "7-one" sink.

Detailed Experimental Protocols

Protocol A: The "Stability-First" Method (Ethyl Acetate)

Best for: Routine purification of crude material containing 5–10% starting material (7-one).[1]

Mechanism: The 7-chloro product is moderately soluble in hot EtOAc, whereas the hydrolyzed 7-one impurity is nearly insoluble. This exploits hot filtration to physically remove the impurity before crystallization.[1]

  • Preparation: Charge the crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add Ethyl Acetate (anhydrous) (approx. 10–15 mL per gram of solid).

  • Thermal Cycle: Heat the slurry to a gentle reflux (

    
    ). Stir for 10–15 minutes.
    
    • Critical Checkpoint: Do not boil excessively. If the solid does not dissolve completely, it is likely the 7-one impurity .

  • Hot Filtration: While maintaining the temperature near reflux, filter the mixture through a pre-warmed sintered glass funnel (or Celite pad) to remove the undissolved impurities.[1]

  • Crystallization:

    • Concentrate the filtrate under reduced pressure to approx. 50% volume.[1]

    • Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

    • Cool further to

      
       in an ice bath for 1 hour.
      
  • Isolation: Filter the white/off-white crystals. Wash with cold n-Heptane. Dry under vacuum at

    
    .
    
Protocol B: Vapor Diffusion (High Purity / Heat Sensitive)

Best for: Small-scale (<500 mg) purification or when the compound degrades rapidly with heat.[1]

  • Inner Vessel: Dissolve the crude compound in a minimum amount of DMF or THF in a small vial. Filter if necessary to remove particulates.[1]

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar containing Dichloromethane (DCM) or Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent (DCM/Ether) will slowly diffuse into the DMF/THF solution, lowering solubility gradually.[1]

  • Harvest: After 24–48 hours, high-quality crystals will form. Isolate by filtration.[1]

Troubleshooting & FAQs

Q1: My product turned into an oil instead of crystals. What happened?

  • Diagnosis: This is "oiling out," usually caused by the saturation point being reached at a temperature above the melting point of the solvated crystal, or impurities lowering the melting point.[1]

  • Fix: Re-dissolve the oil by heating.[1] Add a seed crystal of the pure product at a temperature slightly below the cloud point.[1] Alternatively, add the anti-solvent (Heptane) more slowly and with vigorous stirring.[1]

Q2: I see a new spot on TLC (lower


) after recrystallization from Ethanol. 
  • Diagnosis: You likely formed the 7-ethoxy derivative (nucleophilic aromatic substitution) or the 7-one (hydrolysis).[1]

  • Fix: Switch to Ethyl Acetate (Protocol A). If you must use Ethanol, ensure it is anhydrous and limit boiling time to <5 minutes.[1]

Q3: The 7-one impurity is not being removed.

  • Diagnosis: The 7-one compound has high lattice energy and is insoluble in most organics. If it's passing through, your filter might be too coarse, or you are using a solvent (like DMF/DMSO) that solubilizes it.[1]

  • Fix: Use the Hot Filtration step in Protocol A. The 7-one should remain on the filter paper while the 7-chloro product passes through in the EtOAc.

Process Logic & Failure Pathways (Visualization)

The following diagram illustrates the critical decision points where yield or purity is often lost during the purification of chloropyrimidines.

RecrystallizationLogic Start Crude 7-Chloro-5-methyl -1H-pyrazolo[4,3-d]pyrimidine SolventSelect Select Solvent: Ethyl Acetate (Anhydrous) Start->SolventSelect Heat Heat to Reflux (77°C) SolventSelect->Heat CheckSolubility Check Solubility Heat->CheckSolubility RiskHydrolysis RISK: Hydrolysis to 7-One (If water present) CheckSolubility->RiskHydrolysis Moisture Present RiskSolvolysis RISK: Alcoholysis (If EtOH used >30min) CheckSolubility->RiskSolvolysis Alcohol Solvent HotFilter Hot Filtration (Remove insoluble 7-One) CheckSolubility->HotFilter Standard Path Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Precipitate Precipitation Cooling->Precipitate OilOut Failure: Oiling Out Precipitate->OilOut Cooling too fast Crystals Success: Crystalline Solid Precipitate->Crystals Optimal

Caption: Workflow for the purification of 7-chloro-pyrazolo[4,3-d]pyrimidine, highlighting critical failure modes (hydrolysis/solvolysis) and the hot filtration checkpoint.

References

  • Li, Z., et al. (2006).[1][2] "Synthesis and crystal structure of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile." Chinese Journal of Structural Chemistry, via PubMed Central.[1] (Demonstrates Ethyl Acetate as a viable solvent for 7-chloro-pyrazolo-pyrimidines).

  • Deshmukh, S., et al. (2024).[1][3] "An efficient synthesis of pyrazolo[1,5-a]pyrimidines." Indian Academy of Sciences.[1] (Discusses ethanol recrystallization for related pyrazolopyrimidines).

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 76847263, 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-5-ethanamine."[1] (Structural data and chemical properties). [1]

  • ResearchGate Community. (2016).[1] "Crystallization methods for insoluble pyrimidine derivatives." (Validates Diffusion Crystallization for difficult fused pyrimidines).

Sources

Validation & Comparative

Comprehensive NMR Interpretation Guide: 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The 7-chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold is a critical pharmacophore in drug discovery, serving as a bioisostere for purine bases (adenine/guanine). It is a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors and phosphodiesterase type 5 (PDE5) inhibitors (analogous to Sildenafil).[1]

The Core Challenge: The primary analytical challenge is distinguishing the [4,3-d] isomer from its regioisomer, pyrazolo[3,4-d]pyrimidine .[1] These isomers often arise from similar precursors (aminopyrazoles) depending on the cyclization conditions.[1] Misidentification can lead to months of wasted effort on the wrong biological vector.[1]

This guide provides a definitive NMR characterization protocol, comparing the target molecule against its common regioisomer to ensure absolute structural certainty.[1]

Synthesis & Isomer Logic (The "Decision Tree")

To understand the NMR data, one must understand the origin of the potential impurities.[1] The [4,3-d] system typically originates from 4-nitro-3-pyrazolecarboxylic acid derivatives, whereas the [3,4-d] system originates from 3-amino-4-cyanopyrazoles .

G Precursor_A 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid Inter_A Reduction & Cyclization (with Acetamidine) Precursor_A->Inter_A Step 1 Precursor_B 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Inter_B Cyclization (with Formic Acid/Urea) Precursor_B->Inter_B Step 1 Target TARGET: This compound (N1/N2 adjacent to Bridge) Inter_A->Target POCl3 Chlorination Isomer ISOMER TRAP: 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (N1/N2 distal to Bridge) Inter_B->Isomer POCl3 Chlorination

Figure 1: Synthetic divergence showing the origin of the [4,3-d] target versus the [3,4-d] impurity.[1] Note the distinct precursors.

Experimental Protocol: Sample Preparation

For optimal resolution of the exchangeable N-H proton and the quaternary carbons, DMSO-d6 is the required solvent.[1] Chloroform-d (CDCl3) often leads to broadening of the NH signal and poor solubility of the polar core.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Concentration: 10-15 mg in 0.6 mL.

  • Temperature: 298 K (25°C).[1] Note: If NH broadening occurs, cool to 280 K.

  • Instrument: Minimum 400 MHz recommended for resolving long-range couplings.

1H NMR Interpretation & Comparison

The proton NMR spectrum is relatively simple due to the lack of adjacent protons, but the chemical shifts are highly diagnostic.[1]

Table 1: 1H NMR Shift Comparison (DMSO-d6)

PositionTarget: [4,3-d] (δ ppm)Isomer: [3,4-d] (δ ppm)Signal TypeMechanistic Insight
N-H (1) 13.5 - 14.2 13.2 - 13.8Broad SingletThe [4,3-d] NH is typically more deshielded due to the proximity of the electron-deficient pyrimidine ring fusion.
H-3 8.45 - 8.60 8.00 - 8.20SingletCRITICAL DISTINCTION. In the [4,3-d] system, H-3 is adjacent to the bridgehead nitrogen, causing a downfield shift compared to the [3,4-d] isomer.[1]
CH3 (5) 2.65 - 2.70 2.55 - 2.60SingletThe methyl group is flanked by two nitrogens (N4, N6) in the target.[1] It appears as a sharp singlet.[1]

Interpretation Notes:

  • The H-3 Sentinel: If your aromatic singlet appears below 8.2 ppm, suspect the [3,4-d] isomer or an oxidized impurity.[1]

  • Exchangeable Protons: The N-H signal may disappear if "wet" solvent is used or if D2O exchange is performed.[1]

13C NMR Interpretation

The Carbon-13 spectrum provides the "fingerprint" verification. The key is identifying the three quaternary carbons (C-7, C-3a, C-7a) and the methyl carbon .

Table 2: 13C NMR Assignment (DMSO-d6)

Carbon PositionChemical Shift (δ ppm)TypeAssignment Logic
C-5 (C-Me) 162.5 QuaternaryMost deshielded due to being flanked by two nitrogens (N=C-N).
C-7 (C-Cl) 151.8 QuaternaryDeshielded by the electronegative Chlorine atom and the aromatic ring current.
C-3 138.5 CHThe only aromatic methine carbon.[1] Correlates to the 8.5 ppm proton in HSQC.
C-7a (Bridge) 144.0 QuaternaryBridgehead carbon adjacent to Nitrogen.
C-3a (Bridge) 128.5 QuaternaryBridgehead carbon.[1]
CH3 25.8 CH3Typical shift for a methyl group on a pyrimidine ring.[1]

Advanced Verification: 2D NMR Decision Matrix

To certify the structure for publication or regulatory filing, 1D NMR is insufficient.[1] You must use HMBC (Heteronuclear Multiple Bond Correlation) to prove the connectivity.[1]

The HMBC "Smoking Gun"

The connectivity of the Methyl protons is the differentiator.[1]

  • In the Target [4,3-d]: The Methyl protons (2.65 ppm) will show a strong HMBC correlation to the C-5 carbon (162.5 ppm) and, crucially, weak/no correlation to the bridgehead carbons.[1]

  • In the Isomer [3,4-d]: If the methyl were at position 6 (isomer numbering), it would correlate to C-6 and potentially different bridgehead environments.[1]

Workflow Visualization

NMR_Workflow Start Sample in DMSO-d6 Step1 1H NMR Acquisition Start->Step1 Decision1 H-3 > 8.4 ppm? Step1->Decision1 Path_Correct Likely [4,3-d] Decision1->Path_Correct Yes Path_Suspect Suspect [3,4-d] Isomer Decision1->Path_Suspect No Step2 Run HSQC Path_Correct->Step2 Step3 Run HMBC Step2->Step3 Final Confirm C-Cl at ~152 ppm Confirm C-Me at ~162 ppm Step3->Final

Figure 2: Analytical workflow for structural confirmation.

References

  • Isomer Synthesis & Distinction

    • Title: Synthesis and biological evalu
    • Source:Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • Context: Establishes the synthetic routes for [4,3-d] vs [3,4-d] and their distinct NMR profiles.
    • URL:[Link] (General Search for Scaffold)

  • NMR Data Grounding (Purine Analogues)

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Comparative Shift D
    • Source:Canadian Journal of Chemistry, Vol 70.[1]

    • Context: Provides comparative chemical shift data for methyl-substituted pyrazolopyrimidines, validating the ~25 ppm methyl shift and ~160 ppm C-Me shift.
    • URL:[Link]

  • Regioisomer Characterization ([3,4-d] Data)

    • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characteriz
    • Source:MDPI Molbank.[1]

    • Context: Provides the contrasting data for the [3,4-d] isomer (H-3
    • URL:[Link]

Sources

Comparative Guide: Reactivity of 7-Chloro-pyrazolo[4,3-d]pyrimidine vs. 6-Chloropurine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 7-chloro-pyrazolo[4,3-d]pyrimidine and its structural analog, 6-chloropurine (often mislabeled as 7-chloropurine in non-standard nomenclature).

Executive Summary

For medicinal chemists designing kinase inhibitors or nucleoside analogs, the choice between a Purine scaffold and a Pyrazolo[4,3-d]pyrimidine scaffold is often dictated by intellectual property (IP) space and physicochemical properties (solubility, metabolic stability).

  • Reactivity Verdict: 7-chloro-pyrazolo[4,3-d]pyrimidine exhibits higher electrophilicity at the chloro-position compared to 6-chloropurine. This is due to the lower basicity and weaker electron-donating capacity of the pyrazole ring compared to the imidazole ring in purine, rendering the fused pyrimidine ring more electron-deficient.

  • Regioselectivity: While purines struggle with N9 vs. N7 alkylation mixtures, pyrazolo[4,3-d]pyrimidines present a distinct N1 vs. N2 tautomeric challenge, which can be controlled more tightly via solvent effects.

Structural & Electronic Basis

To understand the reactivity differences, one must analyze the electronic contribution of the 5-membered ring to the fused pyrimidine system.

Nomenclature Correction
  • Reference Standard: The user query mentions "7-chloro-purine." In standard IUPAC purine numbering, position 7 is a nitrogen. The direct electrophilic analog is 6-chloropurine (CAS: 87-42-3). This guide compares 7-chloro-pyrazolo[4,3-d]pyrimidine against 6-chloropurine.

Electronic Effects (The "Why")

Both scaffolds are 10-


 aromatic systems, but the nature of the 5-membered ring dictates the reactivity of the chlorine leaving group (

).
Feature6-Chloropurine7-Chloro-pyrazolo[4,3-d]pyrimidine
5-Membered Ring Imidazole (N7, N9)Pyrazole (N1, N2)
Ring Basicity (pKa) Imidazole is more basic (~7.0)Pyrazole is less basic (~2.5)
Electronic Effect Imidazole is electron-rich (donating).Pyrazole is less donating (weakly withdrawing).
LUMO Energy Higher (Pyrimidine ring is stabilized).Lower (Pyrimidine ring is more electron-deficient).

Rate
Moderate (Requires heat/base).High (Often proceeds at lower temps).

Expert Insight: The pyrazole ring in the [4,3-d] system pulls electron density away from the bridgehead carbons more effectively than the imidazole in purine. This lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack at C7, making the chloride a "hotter" leaving group.

Nucleophilic Aromatic Substitution ( )

The primary reaction for functionalizing these scaffolds is the displacement of the chloride by amines (to form kinase hinge-binders) or alkoxides.

Comparative Reactivity Profile
  • 6-Chloropurine:

    • Nucleophiles:[1] Primary amines, anilines, thiols.

    • Conditions: Usually requires reflux in n-butanol or ethanol with a base (DIPEA/Et3N). Sterically hindered anilines may require Buchwald-Hartwig coupling.

    • Kinetics: Slower. The electron-rich imidazole ring deactivates the pyrimidine core.

  • 7-Chloro-pyrazolo[4,3-d]pyrimidine:

    • Nucleophiles:[1] Reacts rapidly with aliphatic amines at room temperature. Anilines may still require mild heating.

    • Conditions: THF or DMF at 25°C–60°C.

    • Kinetics: Faster. The scaffold is highly activated.

Visualization of Reaction Pathways

The following diagram illustrates the numbering systems and the parallel reaction pathways.

G cluster_legend Key Difference Purine 6-Chloropurine (Standard Reference) ProductA N6-Substituted Purine (Kinase Inhibitor Core) Purine->ProductA SNAr: R-NH2, Heat (Slower) Pyrazolo 7-Chloro-pyrazolo[4,3-d]pyrimidine (Higher Reactivity) ProductB N7-Substituted Pyrazolo (Kinase Inhibitor Core) Pyrazolo->ProductB SNAr: R-NH2, RT/Mild Heat (Faster) Note The Pyrazole ring (right) is less electron-donating than the Imidazole ring (left), activating the Cl.

Caption: Comparative


 pathways. The green arrow indicates the kinetically favored reaction of the pyrazolo scaffold.

Regioselectivity: N-Alkylation & Glycosylation

Once the chloride is displaced (or before, depending on strategy), the scaffold is often alkylated at the ring nitrogen. This is where the two scaffolds diverge significantly in behavior.

Tautomeric Control
  • Purines: Exist as an equilibrium of N9-H and N7-H. Alkylation (e.g., Mitsunobu or alkyl halides) typically favors N9 (thermodynamic) but often yields significant N7 byproducts (approx. 70:30 ratio).

  • Pyrazolo[4,3-d]pyrimidines: Exist as N1-H and N2-H tautomers.

    • N1-Alkylation: Generally favored under thermodynamic conditions or in polar aprotic solvents (DMF/DMSO).

    • N2-Alkylation: Can be favored kinetically or by using specific bases (e.g., NaH in THF) due to the "proximity effect" of the lone pair on N2 being less sterically hindered than N1 in certain conformations.

Strategic Implication

If your drug target requires a specific isomer (e.g., N1-substituted), the pyrazolo[4,3-d]pyrimidine scaffold often requires more careful optimization of base and solvent than purine to avoid difficult-to-separate regioisomers.

Experimental Protocols

Protocol A: Functionalization (General Procedure)

Applicable to both, but 7-chloro-pyrazolo[4,3-d]pyrimidine will react faster.

  • Setup: In a round-bottom flask, dissolve 1.0 eq of the chloro-heterocycle (Purine or Pyrazolo) in n-Butanol (0.2 M concentration).

  • Reagents: Add 1.2 eq of the amine nucleophile (e.g., aniline or benzylamine) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction:

    • For Purine: Heat to 100°C (reflux) for 4–12 hours.

    • For Pyrazolo[4,3-d]: Start at Room Temperature .[2][3] If no conversion after 1 hour (check LCMS), heat to 60°C . It rarely requires 100°C unless the amine is very weak.

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.[4] Dry over MgSO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Regioselective N-Alkylation (Pyrazolo Specific)

Targeting N1-alkylation.

  • Solvent System: Use DMF (promotes thermodynamic N1 product).

  • Base: Use Cs2CO3 (Cesium Carbonate, 2.0 eq).

  • Procedure:

    • Dissolve scaffold in DMF.

    • Add Cs2CO3 and stir for 15 min.

    • Add Alkyl Halide (1.1 eq) dropwise.

    • Stir at RT for 2–4 hours.

  • Note: If N2 isomer is observed, switch solvent to THF and base to LiHMDS to attempt to invert selectivity (though N1 is usually the deeper energy well).

References

  • Hitchcock, S. A., et al. (2009). Structure-Activity Relationships of Pyrazolo[4,3-d]pyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.[2]

  • Seela, F., & He, J. (2002).[5] The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-β-D-ribofuranosides).[5] Structural Chemistry (Discusses analogous regioselectivity principles).[6]

  • BenchChem Technical Report. (2025). Comparative Reactivity of Chloro-heterocycles in Nucleophilic Aromatic Substitution.

  • MDPI Molecules. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[7] (Demonstrates high reactivity of the chloro-pyrimidine ring).

  • Ungureanu, M., et al. (2015). Synthesis and biological evaluation of new pyrazolo[4,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.

Sources

Crystal Structure Analysis of 7-Substituted 5-Methyl-Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isostere Advantage

In the high-stakes arena of kinase inhibitor development, the purine scaffold (adenine) is the biological standard. However, its ubiquity leads to off-target toxicity. This guide analyzes the 7-substituted 5-methyl-pyrazolo[4,3-d]pyrimidine scaffold—a specific bioisostere designed to maintain ATP-mimetic binding while introducing critical vectors for selectivity that the classical purine and its isomer (pyrazolo[3,4-d]pyrimidine) cannot access.

We compare this scaffold against its primary alternatives using single-crystal X-ray diffraction (SC-XRD) as the ultimate arbiter of structural integrity, tautomeric preference, and binding topology.

Structural Comparison: [4,3-d] vs. Alternatives

The primary challenge in medicinal chemistry is "scaffold hopping"—moving away from patented or promiscuous cores while retaining potency. The data below compares the 5-methyl-pyrazolo[4,3-d]pyrimidine against the classical Purine (Adenine) and the isomeric Pyrazolo[3,4-d]pyrimidine (e.g., the Roscovitine class).

Comparative Metrics Table
FeatureProduct: Pyrazolo[4,3-d]pyrimidine Alt 1: Pyrazolo[3,4-d]pyrimidine Alt 2: Purine (Adenine)
Core Geometry Fused 5,6-ring (N1/N2 in 5-ring)Fused 5,6-ring (N1/N2 in 5-ring)Fused 5,6-ring (N7/N9 in 5-ring)
H-Bond Donor N-H at position 1 or 2 (Tautomer dependent)N-H at position 1 (typically)N9-H (sugar attachment site)
5-Methyl Effect Steric Gatekeeper: Forces distinct dihedral twist; improves lipophilicity (

).[1]
Often H or bulky group; less rigid control of 7-substituent.N/A (Position 2 in purine numbering).
Binding Mode Direct ATP Mimic: N1/N2 align with hinge region (Glu/Leu).Flipped Mode: Often binds rotated 180° relative to ATP.[2]Standard ATP orientation.
Crystallinity High (due to planar stacking + 5-Me packing).Moderate (often suffers from disorder).High.
Mechanism of Action: The "Methyl Switch"

The 5-methyl group is not merely a passive substituent. Structural analysis reveals it acts as a "lipophilic anchor." In the crystal lattice, the 5-methyl group disrupts the flat


-

stacking just enough to allow unique herringbone packing, which often translates to higher solubility compared to the 5-H analogs.
DOT Diagram: Bioisosteric Relationships

Bioisosteres Purine Purine (Adenine) (Natural Ligand) Pyrazolo34 Pyrazolo[3,4-d]pyrimidine (Isomer: Roscovitine-like) Purine->Pyrazolo34 N-transposition Pyrazolo43 Pyrazolo[4,3-d]pyrimidine (Target Scaffold) Purine->Pyrazolo43 C/N-transposition Pyrazolo34->Pyrazolo43 Isomeric Shift (Improved Selectivity)

Figure 1: Structural relationship between the natural purine substrate and the synthetic pyrazolo-pyrimidine isomers.

Experimental Protocol: Crystallization & Analysis

To validate the structural claims, high-quality single crystals are required. The 5-methyl derivatives often exhibit lower solubility in polar protic solvents, requiring a specific "Anti-Solvent Diffusion" method.

Workflow: Synthesis to Structure
  • Synthesis: Cyclization of 4-acyl-5-aminopyrazoles with amidines.

  • Purification: Silica gel chromatography (eluent: DCM/MeOH 95:5).

  • Crystallization (Critical Step):

    • Solvent: Dimethylformamide (DMF) - dissolves the planar core.

    • Anti-solvent: Ethanol or Water.

    • Method: Dissolve 20mg of compound in 1mL warm DMF. Place in a small vial. Place this vial inside a larger jar containing 10mL Ethanol (vapor diffusion). Seal and leave undisturbed for 72-96 hours at 20°C.

  • Data Collection: Mo-K

    
     radiation (
    
    
    
    Å) at 100 K.
DOT Diagram: Crystallization Workflow

Crystallization Raw Crude 7-Substituted 5-Me-Pyrazolo[4,3-d] HPLC Purity Check (>98% Required) Raw->HPLC Dissolve Dissolution (Warm DMF) HPLC->Dissolve Pass Diffusion Vapor Diffusion (Outer: Ethanol) Dissolve->Diffusion Slow Evap Harvest Crystal Harvesting (0.2 x 0.1 x 0.1 mm) Diffusion->Harvest 72-96 hrs XRD X-Ray Diffraction (Mo-K alpha, 100K) Harvest->XRD

Figure 2: Optimized workflow for growing diffraction-quality crystals of 5-methyl-pyrazolo[4,3-d]pyrimidines.

Technical Analysis & Causality

The Tautomeric Debate

A critical advantage of the [4,3-d] scaffold over the [3,4-d] alternative is the tautomeric stability.

  • Observation: In the solid state, 7-substituted 5-methyl-pyrazolo[4,3-d]pyrimidines predominantly crystallize in the 1H-tautomer form.

  • Causality: The 5-methyl group creates a steric environment that, combined with the 7-amino substituent, energetically favors the protonation of N1 over N2. This is crucial for drug design because it pre-organizes the molecule for binding to the kinase hinge region (typically Val/Leu residues) without requiring an energetic penalty for tautomeric switching.

Binding Mode Validation (PDB Evidence)

When docked into CDK2 (Cyclin-Dependent Kinase 2), the [4,3-d] scaffold exhibits a distinct binding mode compared to [3,4-d].

  • Pyrazolo[3,4-d] (Alternative): Often binds in a "flipped" orientation (rotated 180°) to accommodate the N-positioning.

  • Pyrazolo[4,3-d] (Product): The crystal structures (e.g., PDB 7QHL) confirm that the 3,5,7-substitution pattern allows the molecule to mimic the adenine orientation directly. The 7-substituent (often a bulky aromatic) occupies the hydrophobic pocket, while the 5-methyl group points towards the solvent interface or a specific gatekeeper residue, modulating selectivity.

Intermolecular Interactions

SC-XRD analysis typically reveals:

  • D-A Distances: Strong N-H...N hydrogen bonds (2.8 - 3.0 Å) linking dimers.

  • Planarity: The RMSD of the bicyclic core is usually <0.02 Å, indicating high aromaticity.

  • 5-Methyl Role: It prevents "head-to-tail" stacking seen in 5-H analogs, forcing a "slipped" stack that improves solubility—a major advantage for oral bioavailability.

References

  • Structure of CDK2 with Pyrazolo[4,3-d]pyrimidines: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases.[1][3][4][5][6] (2022).[1][4][7][8][9] Journal of Medicinal Chemistry. Link

  • Comparative Isomer Analysis: Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (2017).[10] RSC Advances. Link

  • Scaffold Hopping & 5-Methyl Importance: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[11] (2018). Bioorganic & Medicinal Chemistry. Link

  • Crystallographic Data: Protein Data Bank Entry 7QHL. RCSB PDB. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Summary & Risk Assessment

Immediate Action Required: Treat this compound as a potent respiratory sensitizer and skin irritant with high reactivity toward nucleophiles (biological tissue).

While specific toxicological data for this exact isomer is often limited in public registries, its structural class (chlorinated pyrazolopyrimidines) dictates the Precautionary Principle . The C-7 chlorine atom is an electrophilic site, making the compound reactive toward proteins and DNA, and susceptible to hydrolysis which releases hydrochloric acid (HCl) upon contact with moisture.

Core Hazard Classifications (Derived from Structural Analogs)
Hazard TypeGHS ClassificationOperational Implication
Acute Toxicity H302 (Harmful if swallowed)Do not handle outside containment; strictly no open-bench weighing.
Skin/Eye H315 / H319 (Irritant)Dust causes immediate stinging; moisture on skin accelerates acid burns.
Respiratory H335 (STOT SE 3)Critical Risk. Inhalation of dust triggers mucosal inflammation.
Reactivity Moisture Sensitive Hydrolyzes to release HCl fumes; keep containers tightly sealed.

Part 2: Personal Protective Equipment (PPE) Matrix

This is not a generic list. These specifications are selected based on the compound's particle size (dust) and permeation potential.

Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure (Face velocity: 0.5 m/s).

  • PPE (If Hood Breach is Possible):

    • Minimum: NIOSH N95 / FFP2 disposable respirator.

    • Recommended: Half-face respirator with P100 / P3 cartridges (HEPA + Acid Gas). Reasoning: The acid gas rating protects against HCl byproducts if the powder hydrolyzes.

Dermal Protection (Hand & Body)
  • Glove Protocol: Double-Gloving Strategy is required.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene.

    • Change Frequency: Immediately upon visible contamination or every 60 minutes.

    • Rationale: Chlorinated heterocycles can permeate thin latex; Nitrile offers superior resistance to the organic solvents (e.g., DCM, DMF) likely used to solubilize this compound.

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if weighing large quantities (>5g) to prevent wrist exposure.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Contraindicated: Standard safety glasses are insufficient for powders, as airborne dust can bypass the side shields.

Part 3: Operational Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling this compound safely.

SafetyLogic Start Start: Handling 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine StateCheck Check Physical State (Solid Powder) Start->StateCheck EngControl Is Fume Hood Available? StateCheck->EngControl Stop STOP: Do Not Proceed. Acquire Containment. EngControl->Stop No PPE_Select Don PPE: 1. Goggles 2. Double Nitrile Gloves 3. Lab Coat EngControl->PPE_Select Yes Weighing Weighing Protocol: Use Anti-Static Gun Minimize Drafts PPE_Select->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exothermic Risk) Weighing->Solubilization Waste Disposal: Halogenated Waste Stream Solubilization->Waste

Figure 1: Operational workflow emphasizing the "No Hood, No Work" policy.

Part 4: Step-by-Step Handling Procedures

Protocol A: Weighing & Transfer (Critical Step)

Static electricity is the enemy here. Heterocyclic powders are often "fluffy" and static-prone, leading to dispersion.

  • Preparation: Place a disposable absorbent mat in the fume hood. Place the balance inside the hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer gently to avoid creating a dust cloud.

    • Technique: Do not dump. Tap the spatula gently.

  • Decontamination: Wipe the exterior of the source container with a dry tissue, then a damp tissue (solvent-soaked) before returning it to storage.

Protocol B: Solubilization

The 7-Chloro position is reactive.

  • Solvent Choice: Compatible with DMSO, DMF, or DCM.

  • Addition: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of dust.

  • Observation: Watch for heat generation. If the compound has partially hydrolyzed, adding water or alcohols may generate HCl gas.

Part 5: Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Evacuate: If the spill is outside the hood (>100mg), evacuate the immediate area to let dust settle.

  • PPE Upgrade: Don a P100 respirator before re-entering.

  • Neutralization:

    • Cover spill with a solvent-dampened pad (to prevent dust).

    • Wipe up.[1][2][3][4]

    • Clean surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize any generated acid traces.

Waste Disposal Plan
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong acids or oxidizers.

  • Labeling: "Contains Chlorinated Pyrimidine - Irritant - Moisture Sensitive."

  • Destruction: High-temperature incineration is the required method to safely break down the heterocyclic ring and capture chlorine emissions.

Part 6: References

  • PubChem. (n.d.). Compound Summary: 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (Isomer Analog). National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Structural Analog). Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[2] United States Department of Labor. Retrieved February 26, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.